Product packaging for 4,7-dimethyl-1H-indole-2,3-dione(Cat. No.:CAS No. 15540-90-6)

4,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B099975
CAS No.: 15540-90-6
M. Wt: 175.18 g/mol
InChI Key: VYRDPBOVRAVNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-dimethyl-1H-indole-2,3-dione is a specialized derivative of isatin, a privileged scaffold in medicinal chemistry and organic synthesis. This compound serves as a high-value building block for researchers developing novel bioactive molecules, particularly in the fields of oncology and infectious diseases. Its core structure is central to the exploration of spirocyclic compounds, such as spirooxindoles, which exhibit enhanced three-dimensionality and can interact more efficiently with biological targets like proteins and enzymes . The strategic methyl substitutions at the 4 and 7 positions are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing for fine-tuning of biological activity and pharmacokinetic properties. Isatin derivatives are investigated as key precursors for synthesizing compounds with demonstrated anti-leukemic activity, often through mechanisms involving the inhibition of kinase-mediated signaling pathways crucial for cancer cell proliferation and survival . Furthermore, molecular hybrids incorporating the isatin core, especially when coupled with other pharmacophores like indole, have shown significant, broad-spectrum antimicrobial potential against various Gram-positive bacteria and fungal pathogens such as Candida albicans and Aspergillus niger . Researchers also utilize this scaffold in the development of protease inhibitors and other enzyme-targeting agents . As a versatile synthetic intermediate, this compound provides a critical starting point for the discovery of new therapeutic agents and chemical probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B099975 4,7-dimethyl-1H-indole-2,3-dione CAS No. 15540-90-6

Properties

IUPAC Name

4,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRDPBOVRAVNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390819
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-90-6
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLISATIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,7-dimethyl-1H-indole-2,3-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,7-dimethyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. The document details the most common synthetic route, provides comprehensive experimental protocols, and summarizes quantitative data for key reaction steps. Additionally, a relevant signaling pathway involving a similar indole-2,3-dione derivative is visualized to provide context for its potential biological applications.

Core Synthesis Pathway: The Sandmeyer Isatin Synthesis

The most established and widely applicable method for the preparation of isatins from anilines is the Sandmeyer isatin synthesis. This two-step process is the recommended route for the synthesis of this compound.

The synthesis commences with the formation of an isonitrosoacetanilide intermediate from the appropriately substituted aniline. In the case of this compound, the required starting material is 2,5-dimethylaniline. This aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The resulting intermediate, 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide, is then isolated.

The second step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. Treatment with a strong acid, typically concentrated sulfuric acid, induces an intramolecular electrophilic substitution, leading to the formation of the desired this compound.

A logical workflow for this synthesis is depicted below.

cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization 2_5_dimethylaniline 2,5-Dimethylaniline intermediate 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide 2_5_dimethylaniline->intermediate Aqueous Solution reagents1 Chloral Hydrate & Hydroxylamine HCl reagents1->intermediate intermediate_ref 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide product This compound intermediate_ref->product reagents2 Conc. H₂SO₄ reagents2->product

Caption: Logical workflow for the Sandmeyer synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Sandmeyer method. The yields are based on typical results for the synthesis of substituted isatins and may vary depending on the specific reaction conditions and scale.

Synthesis StepKey ReactantsProductTypical Yield (%)
Isonitrosoacetanilide Formation2,5-Dimethylaniline, Chloral Hydrate, Hydroxylamine HCl2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide80-90
Acid-Catalyzed Cyclization2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide, Conc. H₂SO₄This compound70-80
Overall 2,5-Dimethylaniline This compound 56-72

Experimental Protocols

The following detailed experimental protocols are adapted from the well-established "Organic Syntheses" procedure for isatin preparation and are tailored for the synthesis of this compound.

Step 1: Synthesis of 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide

Materials:

  • Chloral hydrate (0.54 mol)

  • 2,5-Dimethylaniline (0.5 mol)

  • Concentrated Hydrochloric Acid (sp. gr. 1.19) (0.52 mol)

  • Hydroxylamine hydrochloride (1.58 mol)

  • Crystallized Sodium Sulfate

  • Water

  • 5 L round-bottom flask

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 5 L round-bottom flask, dissolve chloral hydrate in 1200 mL of water.

  • To this solution, add a large excess of crystallized sodium sulfate to create a saturated solution.

  • In a separate beaker, prepare a solution of 2,5-dimethylaniline in 300 mL of water, adding concentrated hydrochloric acid to facilitate dissolution.

  • Add the 2,5-dimethylaniline hydrochloride solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.

  • Heat the mixture to a vigorous boil. The reaction is typically complete within a few minutes of boiling.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the crystalline 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide by vacuum filtration and air-dry the product. The expected yield is in the range of 80-90%.

Step 2: Synthesis of this compound

Materials:

  • Dry 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide (0.46 mol)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • 1 L round-bottom flask with mechanical stirrer

  • Ice bath

  • Cracked ice

  • Buchner funnel and filter paper

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.

  • Slowly add the dry 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide to the warm sulfuric acid, maintaining the temperature between 60°C and 70°C. Use an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the solution to 80°C for approximately 10 minutes to ensure the completion of the cyclization.

  • Cool the reaction mixture to room temperature and then carefully pour it over a large volume of cracked ice.

  • Allow the mixture to stand for about 30 minutes to an hour to fully precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The expected yield of the purified product is between 70-80%.

Biological Activity Context: Inhibition of EGFR-Mediated Signaling

Derivatives of 1H-indole-2,3-dione have been investigated for their potential as anticancer agents. One reported mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, certain indole-2,3-dione derivatives have been shown to interfere with the EGFR-mediated RalA/Epithelial-Mesenchymal Transition (EMT) pathway, which is crucial for cancer cell growth and migration.

The following diagram illustrates the inhibitory effect of an indole-2,3-dione derivative on this signaling cascade.

EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RalA RalA Activation EGFR->RalA Signal Transduction Indole_dione This compound (or derivative) Indole_dione->EGFR Inhibits EMT Epithelial-Mesenchymal Transition (EMT) RalA->EMT Cell_Effects Cancer Cell Growth & Migration EMT->Cell_Effects

chemical properties of 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 4,7-dimethyl-1H-indole-2,3-dione

This guide provides a comprehensive overview of the chemical and biological properties of this compound, also known as 4,7-dimethylisatin. Isatin and its derivatives are a significant class of heterocyclic compounds extensively studied for their diverse pharmacological activities and applications in organic synthesis.[1][2][3] The strategic placement of dimethyl groups on the benzene ring of the isatin core can significantly influence its electronic properties, lipophilicity, and ultimately, its biological activity.[4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of isatin, an indole derivative first synthesized in 1841.[5] Isatins are characterized by a fused pyrrole and benzene ring system containing keto groups at positions 2 and 3.[5] The physical and are summarized below.

PropertyValueReference
IUPAC Name This compound[6][7]
Synonyms 4,7-dimethylisatin, 4,7-dimethylindoline-2,3-dione[7]
CAS Number 15540-90-6[7][8]
Molecular Formula C₁₀H₉NO₂[6][8]
Molecular Weight 175.19 g/mol [8]
Appearance Orange solid (typical for isatins)[9]
Purity ≥ 95.0% (as commercially available)[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of isatin derivatives. While specific spectra for this compound are not extensively published, the expected spectral characteristics can be inferred from the parent isatin molecule and other dimethylated analogs.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the two aromatic protons and the two methyl groups, along with a broad singlet for the N-H proton.
¹³C NMR Resonances for the two carbonyl carbons (C2 and C3), aromatic carbons, and the two methyl carbons.
IR (Infrared Spectroscopy) Strong absorption bands for the C=O stretching of the ketone and amide carbonyl groups, and a band for N-H stretching. The parent isatin shows strong bands around 1740 cm⁻¹ and 1620 cm⁻¹ for carbonyl stretching and a broad band around 3190 cm⁻¹ for N-H stretching.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of isatin and its derivatives is well-established, with several named reactions being standard methods. The Sandmeyer and Stolle syntheses are the most common routes.[1][5][11][12]

Sandmeyer Synthesis

The Sandmeyer synthesis is a classical and widely used method for preparing isatins from anilines.[11][13] This two-step process is adaptable for producing substituted isatins, including 4,7-dimethylisatin, by starting with the corresponding substituted aniline (2,5-dimethylaniline).

Experimental Protocol: General Sandmeyer Synthesis of Isatins [13]

  • Isonitrosoacetanilide Formation: Aniline (or a substituted aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding isonitrosoacetanilide intermediate.

  • Acid-Catalyzed Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The temperature of this reaction is critical and must be carefully controlled (typically between 60°C and 80°C) to prevent charring and side reactions, leading to the cyclization and formation of the isatin ring.[13]

G cluster_sandmeyer Sandmeyer Synthesis Workflow aniline 2,5-Dimethylaniline intermediate Isonitroso-2',5'-dimethylacetanilide aniline->intermediate Step 1 reagents1 Chloral Hydrate + Hydroxylamine HCl product This compound intermediate->product Step 2: Cyclization reagents2 Conc. H₂SO₄, Heat G cluster_reactivity Reactive Sites of 4,7-Dimethylisatin isatin c3_label C3-Carbonyl: Nucleophilic Addition, Condensation n1_label N1-Amide: N-Alkylation, N-Acylation ring_label Aromatic Ring: Electrophilic Substitution c3_point->c3_label n1_point->n1_label ring_point->ring_label G cluster_workflow Biological Activity Screening Workflow synthesis Compound Synthesis (4,7-dimethylisatin derivative) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Assays (e.g., MTT, Enzyme Inhibition, Antimicrobial) purification->invitro hit_id Hit Identification (Active Compounds) invitro->hit_id hit_id->invitro Refine/Re-screen sar Structure-Activity Relationship (SAR) Studies hit_id->sar Identified lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Synthesize Analogs invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

References

The Biological Landscape of 4,7-Dimethylisatin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the pharmacological potential of a specific subclass: 4,7-dimethylisatin derivatives. While research specifically targeting this substitution pattern is nascent, this document provides a comprehensive overview of the known biological activities of isatin derivatives, with a particular focus on the influence of substitutions at the 4 and 7 positions on the isatin core. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a foundational resource for researchers in the field.

Overview of Biological Activities

Isatin and its analogs exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anticonvulsant, and enzyme inhibitory activities.[1][2][3] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom.[4]

Anticancer Activity

Isatin derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[5][6][7] These include the inhibition of protein kinases, modulation of apoptosis, and disruption of microtubule polymerization. While specific data on 4,7-dimethylisatin derivatives is limited, studies on related disubstituted isatins provide valuable insights. For instance, 5,7-dibromo-substituted isatin derivatives have been investigated for their potent anti-inflammatory and anticancer activities.[4][8]

Antimicrobial Activity

The isatin scaffold is a recurring motif in the design of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[9][10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is highly dependent on the substitution pattern on the isatin ring.[9]

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and cholinesterases.[12][13] This inhibitory activity is a cornerstone of their therapeutic potential. For example, certain isatin-based compounds are effective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of isatin derivatives, with a focus on highlighting the impact of substitutions. Note: Data specifically for 4,7-dimethylisatin derivatives is limited in the current literature.

Table 1: Anticancer Activity of Isatin Derivatives

CompoundSubstitution PatternCell LineActivity (IC50/GI50)Reference
SunitinibN-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideVariousnM range[1]
5,7-Dibromoisatin derivative (VIIc)5,7-Dibromo-65% paw edema reduction[8]
5,7-Dibromoisatin derivative (VIId)5,7-Dibromo-63% paw edema reduction[8]

Table 2: Antimicrobial Activity of Isatin Derivatives

CompoundSubstitution PatternMicroorganismActivity (MIC/Zone of Inhibition)Reference
Various Schiff bases5-BromoS. aureus, E. coli-[9]
Isatin-quinoline conjugate (10a)-MRSALower MIC than ampicillin[14]
Isatin-quinoline conjugate (10b)-MRSALower MIC than ampicillin[14]
Isatin-quinoline conjugate (10f)-MRSALower MIC than ampicillin[14]

Table 3: Enzyme Inhibition by Isatin Derivatives

CompoundSubstitution PatternEnzymeActivity (IC50/K_i)Reference
Isatin-thiazole derivative (4)-α-amylaseIC50: 22.22 ± 0.02 µM[[“]]
Isatin-thiazole derivative (5)-α-amylaseIC50: 27.01 ± 0.06 µM[[“]]
Isatin-thiazole derivative (4)-α-glucosidaseIC50: 20.76 ± 0.17 µM[[“]]
Isatin-thiazole derivative (5)-α-glucosidaseIC50: 27.76 ± 0.17 µM[[“]]
2-hydroxy-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)benzohydrazide (VIIc)5,7-DibromoCOX-2Docking Score: -57.27[8]
2-hydroxy-N'-(5,7-dichloro-2-oxoindolin-3-ylidene)benzohydrazide (VIId)5,7-DichloroCOX-2Docking Score: -62.02[8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the evaluation of isatin derivatives.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with media) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of 4,7-dimethylisatin derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 4,7-Dimethylisatin Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the synthesis and biological evaluation of 4,7-dimethylisatin derivatives.

anticancer_mechanism cluster_pathways Potential Anticancer Mechanisms isatin Isatin Derivative kinase Protein Kinase Inhibition isatin->kinase apoptosis Induction of Apoptosis isatin->apoptosis tubulin Microtubule Disruption isatin->tubulin cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest reduced_proliferation Reduced Proliferation kinase->reduced_proliferation cell_death Programmed Cell Death apoptosis->cell_death mitotic_catastrophe Mitotic Catastrophe tubulin->mitotic_catastrophe anticancer_effect Anticancer Effect cell_cycle_arrest->anticancer_effect reduced_proliferation->anticancer_effect cell_death->anticancer_effect mitotic_catastrophe->anticancer_effect

References

Spectroscopic and Synthetic Profile of 4,7-dimethyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and potential biological relevance of 4,7-dimethyl-1H-indole-2,3-dione, a substituted derivative of the versatile isatin scaffold. Isatin and its analogues are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potential as anticancer, antiviral, and antimicrobial agents. The substitution pattern on the aromatic ring of the isatin core, as seen in the 4,7-dimethyl derivative, can significantly influence its biological profile.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Solvent: DMSO-d6[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Solvent: Polysol

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be similar to other isatin derivatives, showing strong absorptions for the carbonyl groups and N-H bond.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsC=O (keto)
Data not available in search resultsC=O (lactam)
Data not available in search resultsN-H stretch
Data not available in search resultsC-H (aromatic)
Data not available in search resultsC-H (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of this compound

m/zFragmentation
175[M]⁺
Further fragmentation data not available in search results

Experimental Protocols

Synthesis of this compound

The Sandmeyer isatin synthesis is a widely used and classical method for the preparation of isatins from corresponding anilines. This two-step process is a plausible and efficient route for the synthesis of this compound from 3,6-dimethylaniline.

Step 1: Synthesis of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.

  • 3,6-dimethylaniline is added to the solution, followed by the addition of a solution of hydroxylamine hydrochloride.

  • The reaction mixture is heated, leading to the formation of the isonitrosoacetanilide intermediate, which typically precipitates from the solution upon cooling.

  • The precipitate is collected by filtration and washed with water.

Step 2: Cyclization to this compound

  • The dried isonitrosoacetanilide intermediate is slowly added to pre-heated concentrated sulfuric acid, maintaining a controlled temperature.

  • The reaction mixture is heated to facilitate the intramolecular electrophilic substitution and cyclization.

  • After the reaction is complete, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide.

The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.

Sandmeyer_Synthesis Sandmeyer Isatin Synthesis Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline 3,6-Dimethylaniline Reaction1 Aniline->Reaction1 Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O Reagents1->Reaction1 Intermediate N-(2,5-dimethylphenyl)-2- (hydroxyimino)acetamide Intermediate2 N-(2,5-dimethylphenyl)-2- (hydroxyimino)acetamide Intermediate->Intermediate2 Isolation Reaction1->Intermediate Reaction2 Intermediate2->Reaction2 Reagents2 Conc. H2SO4, Heat Reagents2->Reaction2 Product This compound Reaction2->Product

Caption: General workflow for the Sandmeyer synthesis of isatins.

Biological Activity and Signaling Pathways

Isatin and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The cytotoxic effects of isatin derivatives against various cancer cell lines are well-documented. While a specific signaling pathway for this compound is not detailed in the available literature, the general mechanism of action for many isatin-based anticancer agents involves the modulation of key cellular processes.

Isatin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases, modulation of transcription factors, and generation of reactive oxygen species. The substitution pattern on the isatin ring plays a crucial role in determining the specific biological targets and the potency of the compound.

The following diagram depicts a generalized logical relationship for the potential anticancer mechanism of action of substituted isatins.

Isatin_Anticancer_Pathway Potential Anticancer Mechanism of Substituted Isatins cluster_cellular_effects Cellular Effects Isatin This compound Kinase Protein Kinase Inhibition Isatin->Kinase inhibits TF_Modulation Transcription Factor Modulation Isatin->TF_Modulation modulates ROS Reactive Oxygen Species Generation Isatin->ROS induces Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle TF_Modulation->Apoptosis TF_Modulation->CellCycle ROS->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath

Caption: Generalized anticancer mechanism of substituted isatins.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in the continued exploration of this promising class of compounds.

References

An In-depth Technical Guide to 4,7-dimethyl-1H-indole-2,3-dione (CAS Number: 15540-90-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, which has led to the development of numerous therapeutic candidates. The strategic placement of dimethyl groups at the 4 and 7 positions of the indole ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity and potential as a drug lead.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on experimental details and potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 15540-90-6N/A
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4,7-dimethylisatinN/A
Appearance Orange crystalline solid[2]
Melting Point Not availableN/A
Solubility Soluble in DMSO and other organic solventsGeneral knowledge

Synthesis

The most common and versatile method for the synthesis of substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[3][4] This two-step procedure involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization.

Sandmeyer Isatin Synthesis Workflow

The logical workflow for the Sandmeyer synthesis of this compound is depicted below. The starting material for this synthesis is 3,6-dimethylaniline.

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization 3,6-Dimethylaniline 3,6-Dimethylaniline Intermediate N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide 3,6-Dimethylaniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 (aq) Reagents1->Intermediate Intermediate_copy N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide Product This compound Intermediate_copy->Product Cyclization Reagents2 Conc. H2SO4, Heat Reagents2->Product

Caption: Sandmeyer synthesis of this compound.

Experimental Protocol: General Sandmeyer Synthesis

Step 1: Synthesis of N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve 3,6-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add a solution of chloral hydrate in water.

  • A separate solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.

  • Finally, a solution of sodium sulfate in water is added.

  • The mixture is heated to reflux for a specified period, typically a few hours, until the reaction is complete (monitored by TLC).

  • Upon cooling, the isonitrosoacetanilide intermediate precipitates out of the solution.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

  • The dried isonitrosoacetanilide intermediate is slowly added in portions to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

  • The reaction mixture is stirred at this temperature for a short period (e.g., 10-20 minutes).

  • The hot mixture is then carefully poured onto crushed ice, which causes the isatin product to precipitate.

  • The crude this compound is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (DMSO-d₆) ¹³C NMR (Polysol)
Chemical Shift (ppm) Chemical Shift (ppm)
Data not explicitly found in a readily parsable formatData not explicitly found in a readily parsable format

Note: While the existence of NMR spectra is confirmed, specific peak assignments were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight of the synthesized compound.

Technique m/z Intensity
Electron Ionization (EI)175.06[M]⁺
Other fragmentation data not available

Biological Activities and Potential Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific quantitative data for this compound is limited in the public domain, the general activities of the isatin class provide a strong indication of its potential.

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of several important enzyme classes.

Isatins are known to be potent and specific inhibitors of human carboxylesterases (hCE1 and hiCE), enzymes involved in the metabolism of numerous ester-containing drugs.[6][7] The inhibitory potency of isatin analogs is often correlated with their hydrophobicity.[6] Although no specific Kᵢ values for 4,7-dimethylisatin were found, its dimethyl substitution suggests a moderate level of lipophilicity, which may contribute to its potential as a carboxylesterase inhibitor.

Experimental Protocol: General Carboxylesterase Inhibition Assay

A general protocol to determine the inhibitory activity against carboxylesterases involves the following steps:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified human carboxylesterase and a suitable fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • Assay: In a microplate format, incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ values by fitting the data to appropriate enzyme inhibition models.

Isatin derivatives have been reported as a new class of inhibitors for tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[8][9] TDO is involved in the kynurenine pathway, and its inhibition is a promising strategy in cancer immunotherapy. The inhibitory mechanism often involves hydrogen bond interactions with key active site residues.[8]

Experimental Protocol: General TDO Inhibition Assay

A typical in vitro assay to evaluate TDO inhibition involves:

  • Recombinant TDO Expression and Purification: Express and purify recombinant human TDO.

  • Assay Components: Prepare solutions of the inhibitor, L-tryptophan (substrate), and necessary co-factors.

  • Reaction: Incubate the enzyme with the inhibitor, followed by the addition of L-tryptophan to start the reaction.

  • Detection: Measure the formation of N-formylkynurenine, the product of the TDO-catalyzed reaction, often by HPLC or a coupled spectrophotometric assay.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity

The isatin scaffold is a common feature in many compounds with demonstrated anticancer properties.[10][11][12] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of various signaling pathways crucial for cancer cell proliferation and survival.

While specific IC₅₀ values for this compound against cancer cell lines were not found in the provided search results, the general structure-activity relationships of isatin derivatives suggest that substitutions on the aromatic ring can significantly impact cytotoxicity.

Potential Signaling Pathways

Based on the known activities of isatin derivatives and related indole compounds, this compound may potentially modulate several key cellular signaling pathways implicated in cancer and other diseases.

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Isatin_Derivative 4,7-dimethyl-1H- indole-2,3-dione PI3K_Akt PI3K/Akt Pathway Isatin_Derivative->PI3K_Akt Modulation MAPK MAPK Pathway Isatin_Derivative->MAPK Modulation NF_kB NF-κB Pathway Isatin_Derivative->NF_kB Modulation Wnt Wnt/β-catenin Pathway Isatin_Derivative->Wnt Modulation Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation MAPK->Proliferation_Inhibition NF_kB->Apoptosis Wnt->Proliferation_Inhibition

Caption: Potential signaling pathways modulated by isatin derivatives.

Natural products containing indole moieties have been shown to affect pathways such as PI3K/Akt, MAPK, NF-κB, and Wnt signaling, leading to the induction of apoptosis and inhibition of cell proliferation.[13][14] Further investigation is required to elucidate the specific signaling cascades targeted by this compound.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant isatin scaffold. While specific quantitative biological data for this particular compound is sparse in the currently available literature, the well-documented activities of the broader isatin class, particularly as enzyme inhibitors and anticancer agents, highlight its potential as a valuable building block and lead compound in drug discovery. The provided synthetic framework and general experimental protocols offer a foundation for further investigation into the specific biological profile and therapeutic potential of this compound. Future research should focus on the detailed biological evaluation of this compound, including the determination of its inhibitory constants against key enzymatic targets and its cytotoxic effects on various cancer cell lines, to fully uncover its therapeutic promise.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of Isatin Compounds

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features and wide array of biological activities make it a cornerstone for the synthesis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, natural occurrence, isolation, and chemical synthesis of isatin and its derivatives.

Chapter 1: The Genesis of Isatin: Discovery and Natural Occurrence

A Historical Milestone

The story of isatin begins in the mid-19th century. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this intriguing molecule as a product from the oxidation of the well-known indigo dye using nitric and chromic acids.[1][2][3][4][5][6] This seminal discovery unveiled a vibrant orange-red crystalline compound, opening a new chapter in heterocyclic chemistry.[1][2][7] For nearly 140 years, isatin was primarily considered a synthetic entity until its eventual discovery in various natural sources.[8]

Isatin in the Natural World

Isatin and its derivatives are not merely laboratory creations; they are found across a diverse range of biological systems, from plants to humans.

  • In Flora: Isatin is found in plants of the Isatis genus.[3][8] Substituted isatins, known as melosatin alkaloids, have been isolated from the Caribbean tumorigenic plant Melochia tomentosa.[2][9][10][11] The compound has also been identified in the flowers of the Cannonball Tree (Couroupita guianensis),[3][4][8][10][12][13] and in the orchid Calanthe discolor LINDL.[3][8]

  • In Fauna: The compound is a component of the parotid gland secretions of Bufo frogs.[2][3][8][10]

  • In Humans: Isatin is an endogenous compound in humans, identified as a metabolic derivative of adrenaline.[2][3][4][8]

  • Other Sources: Isatin has also been identified as a component of coal tar.[3][8]

Chapter 2: Isolation of Isatin from Natural Sources

The extraction and purification of isatin from natural matrices is a critical first step for its characterization and utilization. The Cannonball Tree (Couroupita guianensis) serves as a prominent example for the isolation of this compound.

Experimental Protocol: Extraction and Purification from Couroupita guianensis Flowers

This protocol details the methodology for isolating isatin from the floral parts of Couroupita guianensis.[13]

Materials and Equipment:

  • Dried, powdered floral parts of Couroupita guianensis (250 g)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel (60-120 mesh)

  • Soxhlet extractor

  • Rotary vacuum evaporator

  • Chromatography column (5 x 50 cm)

  • Glassware for extraction and chromatography

Procedure:

  • Soxhlet Extraction: The dried, powdered floral material (250 g) is placed in a thimble and extracted with chloroform (CHCl₃) using a Soxhlet extractor. The extraction is carried out until the solvent running through the siphon is colorless.

  • Concentration: The resulting chloroform extract is concentrated under reduced pressure using a rotary vacuum evaporator to yield a crude residue.

  • Preliminary Purification: The residue is dissolved in a minimal amount of dichloromethane (CH₂Cl₂) and passed through a small column of silica gel. This step is primarily to remove major coloring impurities.

  • Column Chromatography: The partially purified solution is again concentrated and then subjected to column chromatography on a silica gel column (5 x 50 cm, 60-120 mesh).

  • Elution: The column is eluted with dichloromethane (CH₂Cl₂) containing gradually increasing concentrations of methanol. The flow rate is maintained at approximately 3 ml/min.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing isatin.

  • Final Isolation: Fractions containing pure isatin are combined and the solvent is evaporated to yield the isolated compound.

Chapter 3: The Art of Synthesis: Key Methodologies

The chemical synthesis of isatin is crucial for producing the scaffold in larger quantities and for creating diverse derivatives for drug development. Several named reactions have become standard methods for isatin synthesis.

The Sandmeyer Isatin Synthesis

The Sandmeyer method is the oldest and one of the most straightforward routes for synthesizing isatin, typically providing yields greater than 75%.[1][4] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an α‐isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.[4][14]

3.1.1 Experimental Protocol: Sandmeyer Synthesis

Part A: Synthesis of Isonitrosoacetanilide [15][16]

  • In a suitable flask, dissolve chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of water, warming to 30 °C.

  • In a separate beaker, dissolve the desired aniline (e.g., 3-bromoaniline, 0.25 mol) in 150 mL of water with concentrated HCl (25 mL), warming if necessary.

  • Prepare a solution of hydroxylamine hydrochloride (0.79 mol) in 250 mL of water.

  • Combine the three solutions in the flask. A thick suspension will form.

  • Heat the mixture. A thick paste typically forms between 60-70 °C. Continue heating at 80-100 °C for 2 hours.

  • Cool the reaction mixture to approximately 80 °C and filter the precipitated isonitrosoacetanilide.

  • Wash the solid product with water and allow it to dry.

Part B: Cyclization to Isatin [15]

  • Heat concentrated sulfuric acid (200 mL) to 60 °C in a flask with mechanical stirring.

  • Carefully add the dried isonitrosoacetanilide (e.g., 15 g) in portions over 20 minutes, maintaining the temperature between 60-65 °C.

  • After the addition is complete, heat the mixture to 80 °C.

  • Cool the reaction to 70 °C and then pour it onto a large volume of crushed ice (approx. 2.5 liters).

  • Allow the mixture to stand for 1 hour for the product to precipitate completely.

  • Filter the orange precipitate, wash it thoroughly with water, and dry to obtain the isatin product.

3.1.2 Workflow Diagram

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Aniline Reaction1 Condensation (80-100°C) Aniline->Reaction1 Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na₂SO₄ Reagents1->Reaction1 Intermediate Isonitrosoacetanilide (precipitate) Reaction2 Electrophilic Cyclization (60-80°C) Intermediate->Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Acid Conc. H₂SO₄ Acid->Reaction2 Isatin Isatin (Final Product) Reaction2->Isatin

Sandmeyer Isatin Synthesis Workflow
The Stolle Isatin Synthesis

The Stolle synthesis is a valuable alternative, particularly for preparing N-substituted isatins.[3] The method involves the reaction of an aniline (primary or secondary) with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid, such as aluminum chloride or boron trifluoride.[7][17][18]

3.2.1 Experimental Protocol: Stolle Synthesis
  • Acylation: Dissolve the N-substituted aniline in an inert, anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Add oxalyl chloride dropwise to the cooled solution with stirring. Allow the reaction to proceed until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Cyclization: Dissolve the crude chlorooxalylanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Add a Lewis acid (e.g., aluminum chloride) portion-wise to the solution.

  • Heat the reaction mixture to facilitate the intramolecular Friedel-Crafts acylation (cyclization).

  • After the reaction is complete, carefully quench the mixture by pouring it onto ice and adding acid.

  • Extract the product with an organic solvent, wash, dry, and purify using recrystallization or column chromatography.

3.2.2 Workflow Diagram

Stolle_Synthesis Aniline N-Substituted Aniline Acylation Acylation Aniline->Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Acylation Intermediate Chlorooxalylanilide Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Cyclization Isatin N-Substituted Isatin Cyclization->Isatin

Stolle Isatin Synthesis Workflow
The Gassman Isatin Synthesis

The Gassman synthesis provides another route to isatin, proceeding through a 3-methylthio-2-oxindole intermediate which is subsequently oxidized to yield the final product.[2][7] This method is noted for its ability to produce substituted isatins with yields ranging from 40-81%.[1]

3.3.1 Experimental Protocol: Gassman Synthesis (Conceptual)
  • Intermediate Formation: An aniline is treated with a reagent like α-chloro-α-(methylthio)acetamide to form an intermediate salt.

  • Rearrangement: The intermediate undergoes a rearrangement (often a Sommelet-Hauser type) to form a 3-methylthio-2-oxindole.

  • Oxidation: The 3-methylthio-2-oxindole is then oxidized. This can be achieved using an oxidizing agent like N-chlorosuccinimide (NCS).

  • Hydrolysis: The resulting chlorinated intermediate is hydrolyzed to afford the isatin product.

  • Purification: The crude product is purified, typically by column chromatography.

3.3.2 Workflow Diagram

Gassman_Synthesis Aniline Aniline Step1 Intermediate Formation Aniline->Step1 Intermediate 3-Methylthio-2-oxindole Step1->Intermediate Oxidation Oxidation (e.g., NCS) Intermediate->Oxidation Oxidized_Int Oxidized Intermediate Oxidation->Oxidized_Int Hydrolysis Hydrolysis Oxidized_Int->Hydrolysis Isatin Isatin Hydrolysis->Isatin

Gassman Isatin Synthesis Workflow

Chapter 4: Comparative Analysis of Synthesis Methods

Choosing a synthetic route depends on factors like the desired substitution pattern, required yield, and scalability.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Sandmeyer Primary AnilinesChloral hydrate, Hydroxylamine HCl, H₂SO₄> 75%Oldest, reliable, good yield for unsubstituted isatins.[1][4]Requires strong acid, may not be suitable for sensitive substrates.
Stolle Primary or Secondary AnilinesOxalyl chloride, Lewis Acid (e.g., AlCl₃)VariableExcellent for N-substituted isatins.[3][16]Requires anhydrous conditions, Lewis acid can be harsh.
Gassman Anilinesα-chloro-α-(methylthio)acetamide, NCS40 - 81%Good for certain substituted isatins.[1]Multi-step, involves potentially odorous sulfur reagents.

Chapter 5: Biological Significance and Key Signaling Pathways

The isatin scaffold is a cornerstone of many biologically active compounds, exhibiting a vast range of pharmacological activities including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][5][8][19] This versatility stems from its ability to interact with a multitude of biological targets.

Key Molecular Targets

Research has identified several key molecular targets for isatin and its derivatives:

  • Kinases: Many isatin derivatives are potent inhibitors of various kinases. Sunitinib, an isatin-based drug, targets receptor tyrosine kinases like VEGFR and PDGFR.[8][20] Other targets include cyclin-dependent kinases (CDKs) and extracellular signal-related protein kinases.[20][21]

  • Enzymes: Isatin is known to inhibit monoamine oxidase B (MAO B) and carbonic anhydrases.[21][22]

  • Signaling Systems: It acts as an antagonist of the atrial natriuretic peptide (ANP) signaling system and can modulate NO signaling.[21]

  • Other Targets: Isatin derivatives have also been shown to interfere with tubulin polymerization and induce apoptosis in cancer cells.[20]

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

A critical pathway in cancer progression is angiogenesis, the formation of new blood vessels, which is often driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2). Many isatin-based anticancer agents function by inhibiting this pathway.

VEGFR2_Inhibition cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF (Growth Factor) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Angiogenesis Isatin Isatin Derivative (e.g., Sunitinib) Isatin->Dimerization Inhibits ATP Binding Site, Blocks Phosphorylation

Isatin Derivatives Inhibit VEGFR-2 Signaling

This guide has provided a technical overview of the discovery, natural isolation, and chemical synthesis of isatin. The detailed protocols and comparative data offer valuable insights for researchers working with this versatile and pharmacologically significant molecule. The exploration of its biological targets underscores the immense potential of the isatin scaffold in the ongoing development of novel therapeutics.

References

An In-depth Technical Guide to 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a derivative of the isatin core, a privileged scaffold in medicinal chemistry. Isatin and its derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, making them subjects of extensive research in drug discovery and development. The strategic placement of dimethyl groups on the benzene ring of the isatin core can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its pharmacological profile. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and potential biological relevance of this compound, tailored for a scientific audience.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key physical and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.19 g/mol [2][3]
CAS Number 15540-90-6[1][2][3]
Melting Point Approximately 250 °C
Appearance Solid
Solubility While quantitative solubility data for this compound is not readily available in the literature, data for the parent compound, isatin, can provide a useful predictive framework. The addition of two methyl groups is expected to increase lipophilicity, potentially leading to slightly lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to isatin. Isatin exhibits its highest solubility in solvents like N,N-dimethylformamide (DMF), followed by tetrahydrofuran (THF), 1,4-dioxane, and acetone. It has modest solubility in ethyl acetate and acetonitrile, and low solubility in dichloromethane and toluene.[4][5] Its solubility in water is very low.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: While a definitive spectrum for the pure compound is not widely published, ¹H NMR data for related structures containing the 4,7-dimethylisatin moiety have been reported. For a spectrum run in DMSO-d₆, characteristic peaks for the aromatic protons and the methyl groups would be expected in the downfield and upfield regions, respectively.[7]

¹³C NMR Spectroscopy: Similarly, ¹³C NMR data for the pure compound is not readily available. However, based on the structure and data from related compounds, characteristic signals for the carbonyl carbons, aromatic carbons, and methyl carbons can be predicted.[8]

FTIR Spectroscopy: The FTIR spectrum of an isatin derivative would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ketone and lactam carbonyl groups, and C-N stretching.

Experimental Protocols

The synthesis of isatin and its derivatives is well-established, with the Sandmeyer isatin synthesis being a prominent method.[3][4][9] This two-step procedure involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization.

Sandmeyer Synthesis of this compound

This protocol is adapted from the general Sandmeyer synthesis for substituted isatins.[3][9][10] The starting material for 4,7-dimethylisatin is 2,5-dimethylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2,5-dimethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,5-Dimethylaniline 2,5-Dimethylaniline Aqueous Solution Aqueous Solution 2,5-Dimethylaniline->Aqueous Solution Chloral Hydrate Chloral Hydrate Chloral Hydrate->Aqueous Solution Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Aqueous Solution Sodium Sulfate Sodium Sulfate Sodium Sulfate->Aqueous Solution Heating Heating Aqueous Solution->Heating Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate Heating->Isonitrosoacetanilide Intermediate

Fig. 1: Workflow for Isonitrosoacetanilide Synthesis.
  • In a round-bottom flask, dissolve chloral hydrate and a large excess of sodium sulfate in water.

  • Prepare a solution of 2,5-dimethylaniline in water containing hydrochloric acid.

  • Add the 2,5-dimethylaniline solution to the chloral hydrate solution.

  • Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

  • Heat the mixture, which will form a thick paste, for a specified time to ensure the completion of the reaction.

  • Cool the mixture and filter the solid product, which is the isonitrosoacetanilide intermediate. Wash the product with water and dry.

Step 2: Cyclization to this compound

G cluster_reactant Reactant cluster_reagent Reagent cluster_conditions Conditions cluster_workup Workup cluster_product Product Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate Concentrated Sulfuric Acid Concentrated Sulfuric Acid Isonitrosoacetanilide Intermediate->Concentrated Sulfuric Acid Heating (e.g., 80-90°C) Heating (e.g., 80-90°C) Concentrated Sulfuric Acid->Heating (e.g., 80-90°C) Pouring onto ice Pouring onto ice Heating (e.g., 80-90°C)->Pouring onto ice Filtration Filtration Pouring onto ice->Filtration Washing Washing Filtration->Washing This compound This compound Washing->this compound

Fig. 2: Cyclization to form this compound.
  • Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range (e.g., 60-70°C).

  • After the addition is complete, heat the reaction mixture for a short period to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash it thoroughly with water to remove any residual acid, and dry to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Isatin and its derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[11][12] The mechanism of action for many isatin-based compounds involves the modulation of key cellular signaling pathways.

One of the critical pathways implicated in cancer cell proliferation, survival, and drug resistance is the PI3K/Akt/mTOR pathway. Several studies have suggested that isatin derivatives can exert their anticancer effects by inhibiting components of this pathway.[13][14][15][16] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt  Phosphorylates and activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth and Proliferation S6K->CellGrowth eIF4E->CellGrowth Isatin Isatin Derivatives Isatin->PI3K  Inhibition Isatin->Akt  Inhibition Isatin->mTORC1  Inhibition

Fig. 3: Potential inhibition of the PI3K/Akt/mTOR pathway by isatin derivatives.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade and the potential points of inhibition by isatin derivatives. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates PDK1 and subsequently Akt. Akt, a central node in this pathway, is also activated by mTORC2 and goes on to activate mTORC1. The mTORC1 complex then promotes protein synthesis and cell growth by phosphorylating downstream targets like p70S6K and 4E-BP1. Akt also plays a crucial role in cell survival by inhibiting apoptosis. Isatin derivatives may exert their therapeutic effects by inhibiting key kinases in this pathway, such as PI3K, Akt, and/or mTOR, thereby suppressing cancer cell growth and promoting apoptosis. Further research is needed to elucidate the precise molecular targets of this compound within this and other signaling pathways.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established methods like the Sandmeyer reaction. While specific quantitative data on some of its physical properties are still emerging, the known characteristics of the isatin scaffold provide a solid foundation for its further investigation. The potential for isatin derivatives to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights the promise of this compound as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising molecule.

References

endogenous roles of isatin derivatives in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Roles of Isatin Derivatives in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and body fluids, possessing a wide spectrum of biological activities. Initially identified as a component of "tribulin," an endogenous marker of stress and anxiety, isatin has since been recognized as a multifaceted signaling molecule. It interacts with numerous biological targets, modulating key physiological and pathological processes. Its roles span from neurotransmission and neuroprotection to influencing cancer progression and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the endogenous functions of isatin and its derivatives, detailing its biosynthesis, metabolism, and interactions with cellular signaling pathways. Quantitative data on its biological activity are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this expanding field.

Biosynthesis and Metabolism of Endogenous Isatin

Isatin is not an essential dietary component and is produced endogenously. Its biosynthesis is a multi-step process involving both host and gut microbiota enzymes, primarily from the essential amino acid tryptophan.

1.1. Biosynthesis

The primary pathway for isatin formation involves the cleavage of tryptophan's side chain to form indole, which is subsequently oxidized.

  • Bacterial Pathway: Tryptophan is converted to indole by the enzyme tryptophanase, which is found in gut bacteria. This indole can be absorbed by the host and then oxidized by host enzymes, such as cytochrome P450 monooxygenases, to form isatin. This bacterial pathway is considered the major contributor to endogenous isatin levels.[1]

  • Host Pathway: Host cells can also metabolize tryptophan through various pathways that can lead to indole derivatives, which are then oxidized to isatin.[1]

The output of isatin is known to increase significantly under conditions of stress.[2][3]

1.2. Metabolism

Once formed, isatin is metabolized through several pathways:

  • Reduction: The primary metabolic route is the NADPH-dependent reduction of isatin to 3-hydroxy-2-oxoindole. This reaction is predominantly catalyzed by carbonyl reductase, a major enzyme found in the liver and kidney.[2][4] The resulting metabolite has significantly lower inhibitory potency for key targets like monoamine oxidase compared to isatin itself, suggesting this pathway is crucial for regulating isatin's biological activity.[4]

  • Oxidation and Dimerization: Isatin can undergo further oxidation and dimerization to form indigoid pigments like indigo and indirubin.[2]

  • Hydrolysis: Bacterial enzymes, such as isatin hydrolase, can convert isatin to isatinate, representing another metabolic route within the gut microbiota.[5]

The diagram below illustrates the primary pathways for isatin biosynthesis and metabolism.

G cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Tryptophan Tryptophan Indole Indole Tryptophan->Indole  Gut Microbiota (Tryptophanase) Isatin_Bio Isatin Indole->Isatin_Bio  Host Enzymes (Cytochrome P450) Isatin_Meta Isatin Metabolite1 3-Hydroxy-2-oxoindole Isatin_Meta->Metabolite1  Host Enzymes (Carbonyl Reductase) Metabolite2 Indigoid Pigments (Indigo, Indirubin) Isatin_Meta->Metabolite2 Oxidation & Dimerization Metabolite3 Isatinate Isatin_Meta->Metabolite3  Gut Microbiota (Isatin Hydrolase)

Biosynthesis and Metabolism of Isatin.

Endogenous Roles in Key Biological Systems

Isatin exerts its influence across multiple biological systems by interacting with a diverse array of molecular targets. Its physiological concentrations in tissues can range from 0.3 µM to over 10 µM, with levels in blood reaching the micromolar range, sufficient to modulate the activity of its targets.[2][6]

2.1. The Nervous System

Isatin is a significant neuromodulator with a complex, dose-dependent profile of effects.

  • Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous, reversible inhibitor of monoamine oxidase, with a higher selectivity for MAO-B over MAO-A.[7][8] By inhibiting MAO, the enzyme responsible for degrading monoamine neurotransmitters, isatin can increase brain levels of dopamine, norepinephrine, and serotonin.[9][10] This action underlies its potential role in conditions like Parkinson's disease, where it has been shown to prevent dopamine depletion in animal models.[9]

  • Neuroinflammation: In the context of neuroinflammation, which plays a critical role in neurodegenerative diseases, isatin derivatives have been shown to exert anti-neuroinflammatory effects.[11] They can inhibit the activation of microglia, the primary immune cells of the brain, thereby reducing the release of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][12] This is achieved, in part, by modulating the NF-κB signaling pathway.[6]

  • Neurodegeneration: Isatin and its derivatives are being explored as therapeutic agents for neurodegenerative disorders.[3] Some derivatives have been shown to inhibit neurodegeneration by restoring insulin signaling in the brain.[3]

2.2. Cancer Biology

Isatin and its synthetic derivatives exhibit significant anticancer activity through multiple mechanisms, making the isatin scaffold a privileged structure in anticancer drug discovery.[13][14]

  • Induction of Apoptosis: A primary mechanism of isatin's anticancer effect is the induction of apoptosis (programmed cell death).[14] Isatin derivatives can trigger the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins like Bcl-2, upregulating pro-apoptotic proteins like Bax, facilitating the release of cytochrome c from mitochondria, and activating effector caspases, particularly caspase-3 and -7.[13][15][16]

  • Kinase Inhibition: Many isatin-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key targets include VEGFR-2, EGFR, and CDK2, which are involved in angiogenesis and cell cycle progression.[13][14]

  • Modulation of Cancer Signaling Pathways: Isatin can modulate critical signaling pathways in cancer. For instance, in tamoxifen-resistant breast cancer, isatin has been shown to downregulate MAO-A, which in turn affects the HIF-1α/MMPs signaling axis, leading to reduced cell viability, migration, and proliferation.

2.3. Cardiovascular System

Isatin acts as a potent antagonist of the atrial natriuretic peptide (ANP) signaling system.[2]

  • ANP Receptor Antagonism: ANP is a hormone that regulates blood pressure and volume by binding to its receptor, NPR-A, which possesses guanylate cyclase activity. This binding leads to the production of cyclic GMP (cGMP), causing vasodilation and natriuresis. Isatin can inhibit the binding of ANP to its receptor, thereby antagonizing these effects.[2] This interaction occurs at physiological concentrations of isatin, suggesting it plays a role in modulating cardiovascular homeostasis.

Quantitative Data on Biological Activity

The biological effects of isatin and its derivatives have been quantified in numerous studies. The following tables summarize key data, including physiological concentrations and inhibitory/binding constants.

Table 1: Endogenous Concentrations of Isatin

Tissue/Fluid Species Concentration Citation
Blood Human Can exceed 1 µM [2]
Serum (Stress) Rat 2.9 ± 0.29 µM [2]
Brain (Basal) Rat 1 - 1.3 µM [2]
Heart (Basal) Rat Approaches 3 µM [2]

| Urine | Human | Varies, used as marker |[2] |

Table 2: Enzyme Inhibition and Receptor Binding Data for Isatin

Target Action Value Species/System Citation
MAO-B Inhibition (IC₅₀) 3 µM Not Specified [2]
MAO-B Inhibition (IC₅₀) 4.86 µM Human [17]
MAO-A Inhibition (IC₅₀) 12.3 µM Human [17]
ANP Receptor Binding Inhibition (IC₅₀) 0.4 µM Guinea Pig Cerebellum [2]
Pyruvate Kinase Binding (K_d) 10 µM Rabbit Muscle [2]
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Binding (K_d) 3.1 - 12 µM Not Specified [2]

| Carbonyl Reductase | Substrate Affinity (K_m) | 10 µM | Human |[4] |

Table 3: Anticancer Activity of Selected Isatin Derivatives (IC₅₀)

Derivative Type Cell Line Cancer Type IC₅₀ (µM) Citation
Isatin-Triazole Hybrid MGC-803 Gastric Cancer 9.78 [13]
Isatin-Steroidal Hybrid SH-SY5Y Neuroblastoma 4.06 [13]
Spirooxindole-Acylindole Hybrid HCT-116 Colon Cancer 7.0 [13]
Spirooxindole-Acylindole Hybrid HepG2 Liver Cancer 5.5 [13]
Spiro[indoline-pyrrolo[1,2-a]quinoxalin]-2-one DU-145 Prostate Cancer 1.16 [13]

| Isatin | HL60 | Promyelocytic Leukemia | 2.94 µg/mL |[14] |

Key Signaling Pathways and Visualizations

The diverse biological effects of isatin are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these key pathways.

4.1. MAO-A/HIF-1α Signaling in Cancer

In certain cancers, isatin's inhibition of MAO-A can sensitize resistant cells to chemotherapy. This pathway involves the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Matrix Metalloproteinases (MMPs), which are critical for metastasis and treatment resistance.

G Isatin Isatin MAOA MAO-A Isatin->MAOA Inhibits HIF1a HIF-1α MAOA->HIF1a Promotes MMPs MMPs (MMP2, MMP9) HIF1a->MMPs Upregulates Resistance Metastasis & Treatment Resistance MMPs->Resistance Leads to G Isatin Isatin NPRA NPR-A Receptor Isatin->NPRA Antagonizes ANP ANP ANP->NPRA Binds & Activates pGC Particulate Guanylate Cyclase NPRA->pGC cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC Response Vasodilation, Natriuresis cGMP->Response Mediates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Isatin Isatin Derivatives Isatin->IKK Inhibits Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_nuc->Cytokines Promotes Transcription G Isatin Isatin Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Isatin->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Casp9 Recruits Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes G cluster_synthesis Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo & Preclinical start Isatin Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification enzyme_assay Enzyme Inhibition Assays (e.g., MAO, Kinase) purification->enzyme_assay binding_assay Receptor Binding Assays (e.g., ANP-R) purification->binding_assay cell_assay Cell-Based Assays (Cytotoxicity, Apoptosis, Anti-inflammatory) purification->cell_assay animal_model Animal Models of Disease (e.g., Parkinson's, Cancer) cell_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

References

Potential Therapeutic Targets of 4,7-dimethyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a substituted derivative of the isatin core. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4][5][6] While specific research on the 4,7-dimethyl substituted variant is limited, the extensive investigation into the isatin class of compounds provides a strong foundation for identifying its potential therapeutic targets. This technical guide summarizes the known biological activities of isatin derivatives and extrapolates potential therapeutic avenues for this compound, providing a roadmap for future research and drug development.

General Biological Activities of Isatin Derivatives

Isatin and its derivatives have demonstrated a diverse range of pharmacological effects, including:

  • Anticancer Activity: Many isatin derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6]

  • Antimicrobial and Antiviral Activity: The isatin scaffold has been a source of compounds with activity against bacteria, fungi, and viruses.

  • Enzyme Inhibition: Isatins are known to inhibit several classes of enzymes, including kinases, proteases, and esterases.

  • Central Nervous System (CNS) Activity: Some isatin derivatives have shown anticonvulsant and anxiolytic properties.

Potential Therapeutic Targets for this compound

Based on the known activities of the isatin scaffold, the following are proposed as potential therapeutic targets for this compound:

Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Isatin derivatives have been identified as inhibitors of various protein kinases.

Hypothesized Signaling Pathway Inhibition

kinase_inhibition Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Signaling_Cascade->Cellular_Responses 4_7_dimethylisatin This compound 4_7_dimethylisatin->Receptor_Tyrosine_Kinase Inhibition

Caption: Proposed inhibition of receptor tyrosine kinases by this compound.

Quantitative Data on Isatin Derivatives as Kinase Inhibitors

Disclaimer: The following data is for various isatin derivatives and not specifically for this compound. It is presented to illustrate the potential potency of this class of compounds.

Isatin DerivativeTarget KinaseIC50 (µM)Cell Line
Substituted OxindoleVEGFR-20.2 - 1.5HUVEC
Isatin-Schiff BaseEGFR0.1 - 0.5A431
SpirooxindoleAurora A0.05 - 0.2HeLa

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the kinase, substrate peptide, and assay buffer to the wells of the microplate.

    • Add the diluted compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

kinase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound Add_Compound Add compound dilutions or DMSO (control) Compound_Dilution->Add_Compound Assay_Mix Prepare kinase assay mix (enzyme, substrate, buffer) Dispense_Mix Dispense assay mix into 384-well plate Assay_Mix->Dispense_Mix Dispense_Mix->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Initiate_Reaction Add ATP to start reaction Pre_incubation->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop reaction and add detection reagent Incubation->Stop_Reaction Read_Plate Read plate on a luminometer/spectrophotometer Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the in vitro kinase inhibitory activity.

MDM2-p53 Protein-Protein Interaction

The interaction between the oncoprotein MDM2 and the tumor suppressor p53 is a critical regulatory point in cell cycle control and apoptosis. Inhibition of this interaction can lead to the reactivation of p53 and subsequent tumor cell death. Spirooxindole derivatives of isatin are known to target this interaction.

Signaling Pathway: MDM2-p53 Interaction

mdm2_p53 p53 p53 Ubiquitination p53 Ubiquitination p53->Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Binds to MDM2->Ubiquitination Degradation p53 Degradation Ubiquitination->Degradation 4_7_dimethylisatin This compound 4_7_dimethylisatin->MDM2 Inhibits Binding

Caption: Inhibition of the MDM2-p53 interaction by this compound.

Quantitative Data on Isatin Derivatives as MDM2-p53 Inhibitors

Disclaimer: The following data is for various spirooxindole derivatives of isatin and not specifically for this compound.

Isatin DerivativeAssay TypeIC50 (µM)
MI-219Fluorescence Polarization0.005
Nutlin-3a (non-isatin)Fluorescence Polarization0.09
Spirooxindole analogELISA0.1 - 1.0

Experimental Protocol: MDM2-p53 Interaction Assay (ELISA-based)

This protocol outlines a method to screen for inhibitors of the MDM2-p53 protein-protein interaction.

  • Materials:

    • Recombinant human MDM2 protein

    • Recombinant human p53 protein (or a peptide fragment containing the MDM2-binding domain)

    • Anti-p53 antibody (e.g., mouse monoclonal)

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

    • TMB substrate

    • Coating buffer (e.g., carbonate-bicarbonate buffer)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • 96-well ELISA plates

  • Procedure:

    • Coat the wells of the ELISA plate with MDM2 protein overnight at 4°C.

    • Wash the wells with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

    • Wash the wells.

    • In a separate plate, pre-incubate p53 protein with serial dilutions of this compound or DMSO (control) for 30 minutes at room temperature.

    • Transfer the p53-compound mixtures to the MDM2-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells.

    • Add the anti-p53 primary antibody and incubate for 1 hour.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Carboxylesterases

Carboxylesterases (CEs) are enzymes involved in the hydrolysis of ester-containing drugs and xenobiotics. Inhibition of CEs can modulate the metabolism and efficacy of co-administered drugs. Isatins have been identified as inhibitors of human carboxylesterases.

Quantitative Data on Isatin Derivatives as Carboxylesterase Inhibitors

Disclaimer: The following data is for various isatin derivatives and not specifically for this compound.

Isatin DerivativeEnzymeKi (µM)
5,7-DibromoisatinhCE-10.8
N-MethylisatinhCE-22.5
5-ChloroisatinhCE-11.2

Experimental Protocol: Carboxylesterase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound against carboxylesterases.

  • Materials:

    • Human liver microsomes or recombinant human carboxylesterase (hCE-1 or hCE-2)

    • Substrate (e.g., p-nitrophenyl acetate)

    • This compound (dissolved in DMSO)

    • Phosphate buffer

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the enzyme source (microsomes or recombinant enzyme) and buffer to the wells of the microplate.

    • Add the diluted compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

    • Monitor the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) over time using a spectrophotometer in kinetic mode.

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the isatin scaffold provides a strong rationale for investigating its potential as an inhibitor of protein kinases, the MDM2-p53 interaction, and carboxylesterases. The dimethyl substitution at the 4 and 7 positions will influence the compound's electronic and steric properties, which may in turn affect its binding affinity and selectivity for these targets.

Future research should focus on:

  • In vitro screening: Systematically evaluating the inhibitory activity of this compound against a panel of protein kinases, in MDM2-p53 interaction assays, and against carboxylesterases.

  • Cell-based assays: Assessing the cytotoxic and cytostatic effects of the compound on various cancer cell lines and investigating its impact on relevant signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for optimal activity and selectivity.

The information and protocols provided in this technical guide offer a solid starting point for the scientific community to explore the therapeutic potential of this compound and to develop novel drug candidates based on this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,7-Dimethyl-1H-indole-2,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive ketone at the C-3 position and an amide carbonyl at the C-2 position, make it a valuable precursor for the synthesis of a wide range of pharmacologically important molecules. The presence of dimethyl groups on the aromatic ring enhances lipophilicity and can modulate the biological activity of its derivatives. These derivatives, particularly Schiff bases, spirooxindoles, and quinoxalines, have garnered significant attention in medicinal chemistry and drug discovery due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds.

I. Synthesis of Schiff Bases

Schiff bases derived from isatins are a well-established class of compounds with a broad spectrum of biological activities. The condensation reaction between the C-3 carbonyl group of 4,7-dimethylisatin and various primary amines readily forms the corresponding imines, offering a straightforward method to generate diverse molecular libraries.

General Reaction Scheme:

Caption: Synthesis of Schiff bases from 4,7-dimethylisatin.

Quantitative Data for Schiff Base Synthesis
Reactant 1 (Isatin Derivative)Reactant 2 (Amine)SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
6,7-DimethylisatinAnilineEthanolGlacial Acetic AcidReflux4-6Not Specified[1]
Isatin4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-onesEthanolGlacial Acetic AcidReflux4Good[2]
5-Chloroisatin4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-onesEthanolGlacial Acetic AcidReflux4Good[2]

Note: Data for the closely related 6,7-dimethylisatin is provided as a representative example due to the limited availability of specific quantitative data for 4,7-dimethylisatin.

Experimental Protocol: Synthesis of a 4,7-Dimethylisatin Schiff Base

This protocol is adapted from the synthesis of Schiff bases from 6,7-dimethylisatin[1].

Materials:

  • This compound (1 mmol, 175.19 mg)

  • Primary amine (e.g., Aniline) (1 mmol, 93.13 mg)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in warm absolute ethanol (20 mL).

  • To this solution, add the primary amine (1 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Characterization:

The synthesized Schiff bases should be characterized using various spectroscopic techniques:

  • FTIR: Expect characteristic peaks for the C=O stretching of the lactam (~1720-1740 cm⁻¹), C=N (azomethine) stretching (~1600-1650 cm⁻¹), and N-H stretching of the indole ring (~3100-3300 cm⁻¹)[1].

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and the presence of the imine proton and carbon, respectively.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

II. Synthesis of Spirooxindoles

Spirooxindoles are a prominent class of heterocyclic compounds with a spiro-fused ring system at the C-3 position of the oxindole core. They are often synthesized through multicomponent reactions (MCRs), particularly 1,3-dipolar cycloaddition reactions, which offer high atom economy and stereoselectivity.

General Reaction Scheme: Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

Caption: Three-component synthesis of spirooxindoles.

Quantitative Data for Spirooxindole Synthesis
Isatin DerivativeAmino AcidDipolarophileSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinL-prolineChalconesEthanolRefluxNot SpecifiedGood[3]
Substituted IsatinsSarcosineChalconesEthanolRefluxNot SpecifiedGood[3]
IsatinArylamineCyclopentane-1,3-dioneAcetic AcidRoom Temp9-12Satisfactory[4]
Experimental Protocol: Three-Component Synthesis of a Spirooxindole Derivative

This protocol is a general procedure for the 1,3-dipolar cycloaddition reaction to form spiro[pyrrolidine-3,3'-oxindoles].

Materials:

  • This compound (1 mmol)

  • Amino acid (e.g., Sarcosine or L-proline) (1 mmol)

  • Dipolarophile (e.g., a chalcone or other activated alkene) (1 mmol)

  • Methanol or Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), the amino acid (1 mmol), and the dipolarophile (1 mmol).

  • Add methanol or ethanol (20 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash it with cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Characterization:

  • ¹H NMR & ¹³C NMR: To determine the stereochemistry and confirm the structure of the spirocyclic product.

  • Mass Spectrometry: To confirm the molecular weight.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry.

III. Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. They can be readily synthesized by the condensation of 1,2-dicarbonyl compounds, such as isatins, with o-phenylenediamines.

General Reaction Scheme:

Caption: Synthesis of quinoxalines from 4,7-dimethylisatin.

Quantitative Data for Quinoxaline Synthesis
Reactant 1 (Dicarbonyl)Reactant 2 (Diamine)SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzilo-PhenylenediamineTolueneAlCuMoVP25292[5]
Benzilo-PhenylenediamineTolueneAlFeMoVP25280[5]

Note: Data for a general quinoxaline synthesis is provided as a representative example.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add o-phenylenediamine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization:

  • FTIR: To confirm the disappearance of the isatin carbonyl peaks and the formation of the quinoxaline ring.

  • ¹H NMR & ¹³C NMR: To elucidate the structure of the quinoxaline derivative.

  • Mass Spectrometry: To verify the molecular weight of the product.

IV. Biological Activities of 4,7-Dimethylisatin Derivatives

Derivatives of this compound are of significant interest due to their potential biological activities. The following table summarizes some reported activities of related isatin derivatives.

Biological Activity Data
Compound ClassSpecific DerivativeBiological ActivityAssayResults (e.g., IC₅₀, Zone of Inhibition)Reference
SpirooxindolesSpirooxindoles engrafted with a furan motifAnticancerCytotoxicity against MCF7 (breast cancer)IC₅₀ = 4.3 ± 0.18 µM/mL to 10.7 ± 0.38 µM/mL[6][7]
SpirooxindolesDi-spirooxindole analogsAnticancerCytotoxicity against PC3 (prostate cancer)IC₅₀ = 3.7 ± 1.0 µM[8]
Schiff BasesIsatin-based Schiff basesAntioxidant, Antidiabetic, Anti-AlzheimerDPPH, α-amylase inhibition, AChE inhibitionVaried, with some showing potent activity[9][10][11]
Schiff BasesIsatin-based Schiff basesAnticancerCytotoxicity against various cell linesVaried IC₅₀ values[12][13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of Schiff bases, spirooxindoles, and quinoxalines offer robust starting points for researchers in organic synthesis and drug discovery. The adaptability of these reactions allows for the generation of large libraries of compounds for biological screening. Further exploration of the synthetic utility and pharmacological potential of derivatives of 4,7-dimethylisatin is a promising area for future research.

References

Application Notes and Protocols: 4,7-dimethyl-1H-indole-2,3-dione as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a derivative of the versatile isatin scaffold. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential as enzyme inhibitors.[1] The isatin core is a privileged structure known to interact with various enzyme classes, making its derivatives promising candidates for drug discovery programs.[2][3] This document provides an overview of the potential applications of this compound as an enzyme inhibitor and offers detailed, generalized protocols for its investigation.

While specific quantitative data for the enzyme inhibitory activity of this compound is not extensively available in the public domain, the known activities of structurally related isatin derivatives suggest potential inhibitory action against several enzyme families. These include, but are not limited to, carboxylesterases, kinases, and indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6] The dimethyl substitution at the 4 and 7 positions can influence the compound's hydrophobicity and steric profile, which may in turn affect its potency and selectivity towards specific enzyme targets.[4]

Potential Enzyme Targets and Therapeutic Areas

Based on the broader family of isatin derivatives, this compound could be investigated as an inhibitor for the following enzyme classes with applications in various therapeutic areas:

Enzyme ClassPotential Therapeutic AreaRationale
Carboxylesterases (CEs) Oncology, Drug MetabolismIsatins are known to be potent and specific inhibitors of CEs.[4] Inhibition of CEs can modulate the metabolism of ester-containing drugs.[7]
Protein Kinases Oncology, Inflammatory DiseasesSubstituted isatins have demonstrated inhibitory activity against various protein kinases, which are key regulators of cellular processes.[2][6]
Indoleamine 2,3-dioxygenase 1 (IDO1) Immuno-oncologyIDO1 is a crucial enzyme in tumor immune escape.[5] Derivatives of 1H-indole-4,7-dione have shown promise as IDO1 inhibitors.[5][8]
Cholinesterases (AChE, BChE) Neurodegenerative DiseasesIsatin derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[9]
Cyclin-Dependent Kinases (CDKs) OncologyThe isatin scaffold is a known core for the development of CDK inhibitors, which are critical for cell cycle regulation.[2]

Quantitative Data Summary

Enzyme TargetIsatin DerivativeIC50 / KiReference
Carboxylesterase (hCE1)Benzil (related 1,2-dione)nM range Ki[4]
α-AmylaseIsatin thiazole derivative22.22 ± 0.02 µM[10]
α-GlucosidaseIsatin thiazole derivative20.76 ± 0.17 µM[10]
Acetylcholinesterase (AChE)Isoindole-1,3-dione-isoxazole hybrid4.65-12.83 nM[11]
Carbonic Anhydrase I (hCA I)Isoindole-1,3-dione-isoxazole hybrid23.17-79.58 nM[11]
Carbonic Anhydrase II (hCA II)Isoindole-1,3-dione-isoxazole hybrid36.58-88.28 nM[11]
Protein Kinase CK2Indeno[1,2-b]indolone derivative0.17 µM[12]
Indoleamine 2,3-dioxygenase 1 (IDO1)5-(pyridin-3-yl)-1H-indole-4,7-dione0.16 ± 0.02 µM[8]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound as an enzyme inhibitor. It is crucial to optimize these protocols for the specific enzyme and assay format being used.

Protocol 1: General Enzyme Inhibition Assay (Colorimetric)

This protocol describes a general workflow for determining the in vitro inhibitory activity of this compound against a target enzyme using a colorimetric substrate.

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific colorimetric substrate

  • Assay buffer (optimized for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Diluted this compound solution (or vehicle control - assay buffer with the same DMSO concentration).

      • Enzyme solution (at a pre-determined optimal concentration).

    • Include control wells:

      • No inhibitor control (100% activity): Enzyme, substrate, and vehicle.

      • No enzyme control (background): Substrate and vehicle.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the colorimetric substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (DMSO) B Serial Dilutions in Assay Buffer A->B C Add Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate B->C D Pre-incubate (e.g., 15 min at 37°C) C->D E Initiate reaction with Substrate D->E F Kinetic Reading in Plate Reader E->F G Calculate Initial Velocities F->G H Normalize Data to Controls G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

General workflow for a colorimetric enzyme inhibition assay.

Protocol 2: Carboxylesterase (CE) Inhibition Assay

This protocol is adapted for the specific inhibition of human carboxylesterases (hCE1).[13]

Materials:

  • Recombinant human carboxylesterase 1 (hCE1)

  • Trandolapril (hCE1 substrate)

  • Benzil (positive control inhibitor)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare incubation mixtures containing hCE1, assay buffer (e.g., phosphate buffer, pH 7.4), and varying concentrations of this compound or the positive control (Benzil).

    • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate, trandolapril.

  • Reaction Termination:

    • After a specified incubation time (e.g., 30 minutes), terminate the reaction by adding a stopping solution, such as cold acetonitrile. This also serves to precipitate the protein.

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the metabolite, trandolaprilat, using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value as described in Protocol 1.

Workflow Diagram:

G A Prepare Incubation Mixture: hCE1, Buffer, Inhibitor B Pre-incubate at 37°C A->B C Initiate with Trandolapril B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Trandolaprilat G->H I Calculate IC50 H->I

Workflow for Carboxylesterase Inhibition Assay.

Protocol 3: In-Cell Indoleamine 2,3-dioxygenase 1 (IDO1) Activity Assay

This protocol describes a cell-based assay to measure the inhibition of IDO1.[14]

Materials:

  • HeLa cells (or another cell line that expresses IDO1 upon stimulation)

  • Cell culture medium

  • Interferon-gamma (IFN-γ)

  • This compound

  • Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction:

    • Treat the cells with various concentrations of this compound.

    • Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) to the wells (except for the non-induced control).

    • Incubate for 48 hours.

  • Kynurenine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction, in the supernatant. This can be done using various methods, including HPLC or by a colorimetric reaction with Ehrlich's reagent.

  • Data Analysis:

    • Normalize the kynurenine levels to the IFN-γ-stimulated, vehicle-treated cells (100% activity).

    • Determine the IC50 value for the inhibition of kynurenine production.

Signaling Pathway Diagram:

G cluster_pathway IDO1 Pathway in Immuno-oncology Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine T_Cell_Suppression T-Cell Suppression & Immune Escape Kynurenine->T_Cell_Suppression IDO1->Kynurenine Product Inhibitor 4,7-dimethyl-1H- indole-2,3-dione Inhibitor->IDO1 Inhibition

Simplified IDO1 signaling pathway and point of inhibition.

Disclaimer

The information provided in these application notes is intended for guidance and research purposes only. The protocols are generalized and may require significant optimization for specific experimental conditions and enzymes. The potential enzyme targets for this compound are inferred from the activities of the broader isatin chemical class, and direct experimental evidence for this specific compound is limited in the cited literature. Researchers should conduct their own validation and dose-response studies.

References

Application Notes and Protocols for 4,7-Dimethylisatin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile chemical reactivity and broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored for various therapeutic applications, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities.[1][3][4] The substitution pattern on the aromatic ring of the isatin core is a critical determinant of its pharmacological profile. 4,7-Dimethylisatin, a specific disubstituted analog, offers a unique structural motif for the development of novel therapeutic agents. The methyl groups at the 4 and 7 positions can influence the molecule's lipophilicity, electronic properties, and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.[5]

These application notes provide an overview of the known and potential applications of 4,7-dimethylisatin in medicinal chemistry, along with detailed protocols for the synthesis of its derivatives and their biological evaluation.

Key Biological Applications

The isatin scaffold is a cornerstone in the design of compounds with diverse pharmacological effects. While specific research on the 4,7-dimethylisatin isomer is emerging, the activities of closely related dimethylated isatins and the broader isatin class provide a strong rationale for its investigation in several key therapeutic areas.

Anticancer Activity

Isatin derivatives are well-documented as potent anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as protein kinases, histone deacetylases, and carbonic anhydrases.[1] Spirooxindoles, a prominent class of compounds synthesized from isatins, have shown significant potential by inhibiting the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[5]

Potential Signaling Pathway Inhibition:

Derivatives of 4,7-dimethylisatin can be hypothesized to interfere with critical cancer signaling pathways. For instance, spirooxindole derivatives can disrupt the negative regulation of the p53 tumor suppressor by MDM2.

MDM2_p53_Pathway cluster_0 Normal Cell Regulation cluster_1 Cancer Cell & Intervention p53_active p53 (active) MDM2 MDM2 p53_active->MDM2 activates MDM2->p53_active binds & inhibits p53_inactive p53 (inactive/degraded) MDM2->p53_inactive promotes degradation Spirooxindole Spirooxindole (from 4,7-Dimethylisatin) MDM2_cancer MDM2 (overexpressed) Spirooxindole->MDM2_cancer Inhibits p53_cancer p53 MDM2_cancer->p53_cancer inhibition blocked Apoptosis Apoptosis / Cell Cycle Arrest p53_cancer->Apoptosis activates workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 4,7-Dimethylisatin + Reagents reaction Chemical Reaction (e.g., Condensation, Cycloaddition) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization library Library of Derivatives characterization->library invitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) library->invitro data Data Analysis (IC50 / EC50 Determination) invitro->data hit Hit Compound Identification data->hit sar Structure-Activity Relationship (SAR) hit->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design invivo In Vivo Studies lead_opt->invivo

References

Antimicrobial Studies of 4,7-dimethyl-1H-indole-2,3-dione: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the antimicrobial activity of 4,7-dimethyl-1H-indole-2,3-dione were identified. While the parent compound, isatin (1H-indole-2,3-dione), and its various derivatives are widely recognized for their diverse biological activities, including antimicrobial properties, research on the specific 4,7-dimethyl substituted analogue appears to be limited or not publicly available.

This report summarizes the general antimicrobial context of isatin derivatives and outlines the extensive search strategy undertaken, which ultimately highlights a significant knowledge gap regarding the specific compound of interest.

The Antimicrobial Potential of the Isatin Scaffold

Isatin and its derivatives constitute a prominent class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. The isatin scaffold is known to be a versatile precursor for the synthesis of a multitude of pharmacologically active agents. Numerous studies have demonstrated the antibacterial and antifungal activities of various substituted isatin derivatives. The antimicrobial efficacy is often attributed to different mechanisms of action, which can be influenced by the nature and position of substituents on the isatin ring.

Search for this compound

A systematic and multi-tiered search was conducted to locate studies on the antimicrobial properties of this compound. The search strategy included:

  • Targeted Searches: Queries using specific keywords such as "antimicrobial activity of this compound," "antibacterial studies of 4,7-dimethylisatin," and "antifungal activity of this compound" were executed across major scientific databases.

  • Broader Searches: To capture any related research, the search was expanded to include terms like "antimicrobial activity of dimethyl-1H-indole-2,3-dione derivatives," "synthesis and antimicrobial screening of dimethylisatin compounds," and "structure-activity relationship of dimethylisatin antimicrobial activity."

These extensive searches did not yield any publications containing quantitative antimicrobial data, detailed experimental protocols, or mechanistic studies specifically for this compound. While one study mentioned "6,7-Dimethylisatin" as a precursor for bioactive compounds, it did not provide any antimicrobial data for this compound or its derivatives. Another cited a "study of dimethyl Isatin and its heterocyclic derivatives," but the accessible information lacked the specific details required to fulfill the request.

Conclusion and Future Directions

Based on the exhaustive literature search, there is currently no available data to create the requested detailed Application Notes and Protocols for the antimicrobial studies of this compound. This indicates a novel area for future research. Investigating the antimicrobial profile of this specific dimethyl-substituted isatin could be a valuable contribution to the field of medicinal chemistry and drug discovery.

Researchers interested in this area would need to undertake primary research, including:

  • Synthesis: Chemical synthesis of this compound.

  • Antimicrobial Screening: In vitro evaluation of its activity against a panel of clinically relevant bacterial and fungal strains.

  • Quantitative Analysis: Determination of Minimum Inhibitory Concentrations (MICs) and other relevant quantitative metrics.

  • Mechanistic Studies: Elucidation of its potential mechanism of action.

Until such studies are conducted and published, it is not possible to provide the specific, data-driven documentation requested. The following sections on data presentation, experimental protocols, and visualizations cannot be completed due to the absence of source material.

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4,7-Dimethylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds originating from 4,7-dimethylisatin. As a derivative of the versatile isatin (1H-indole-2,3-dione) core, 4,7-dimethylisatin is a valuable precursor for creating novel molecules with significant potential in medicinal chemistry. The dimethyl substitution on the benzene ring can modulate the electronic properties and lipophilicity of the resulting compounds, potentially enhancing their biological activity and therapeutic efficacy.[1][2]

The protocols herein describe the synthesis of three major classes of bioactive heterocycles: Schiff Bases, Quinoxalines, and Spirooxindoles. These notes are designed to provide a comprehensive guide for the synthesis, characterization, and potential application of these promising compounds.

I. Synthesis of Schiff Bases from 4,7-Dimethylisatin

Schiff bases, characterized by their azomethine group (-C=N-), are synthesized via the condensation of the C-3 keto group of isatin with various primary amines. These compounds are widely recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4][5] The following protocol is an adaptable method for this synthesis.

Physicochemical Properties of Starting Material and Representative Product

A comprehensive understanding of the starting materials and expected products is crucial for successful synthesis and characterization.

Property4,7-Dimethylisatin(E)-3-(Phenylimino)-4,7-dimethylindolin-2-one (Representative Product)
Molecular Formula C₁₀H₉NO₂C₁₆H₁₄N₂O
Molecular Weight 175.19 g/mol 250.30 g/mol
Appearance Orange to red crystalline solidExpected to be a colored solid
Melting Point 270-272 °CNot available
Solubility Soluble in hot ethanol, DMF, DMSOExpected to be soluble in DMF, DMSO
Experimental Protocol: General Synthesis of 4,7-Dimethylisatin Schiff Bases

This protocol describes a general procedure for the acid-catalyzed condensation of 4,7-dimethylisatin with a primary amine.[4][6]

Materials:

  • 4,7-Dimethylisatin

  • Substituted primary amine (e.g., aniline, p-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.75 g (0.01 mol) of 4,7-dimethylisatin in 30-40 mL of warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine (e.g., 0.93 mL of aniline).

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to serve as a catalyst.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using standard analytical techniques (FTIR, NMR, Mass Spectrometry).[4][6]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents 1. Dissolve 4,7-Dimethylisatin 2. Add Primary Amine 3. Add Acetic Acid Catalyst reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temp reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry analysis FTIR, NMR, Mass Spec dry->analysis

Caption: General workflow for the synthesis and analysis of Schiff bases.

Comparative Biological Activity Data

While specific biological data for 4,7-dimethylisatin Schiff bases are limited, derivatives from other substituted isatins have shown significant activity. This comparative data provides a strong rationale for investigating these new compounds.

Isatin DerivativeHeterocyclic SystemBiological ActivityReference Organism/AssayRef.
5-Br-Isatin HydrazoneImidazoloneAntifungalC. albicans[7]
5-Cl-Isatin HydrazoneImidazoloneAntibacterialS. aureus[7]
Isatin ThiosemicarbazoneThiosemicarbazoneAntibacterial (MRSA)S. aureus ATCC 43300[8]
3-Hydrazino-isatinSchiff BaseAntioxidant, Anti-diabeticDPPH assay, α-amylase inhibition[9]
5-Cl-IsatinN-Mannich BaseAntimicrobialS. aureus, E. coli[4]

II. Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles formed by the condensation of a 1,2-dicarbonyl compound (like isatin) with an ortho-phenylenediamine. They are known for a wide range of pharmacological properties.[10]

Experimental Protocol: Synthesis of 4,7-Dimethyl-Substituted Quinoxaline

This protocol details the cyclocondensation reaction to form the quinoxaline core.[10]

Materials:

  • 4,7-Dimethylisatin

  • 1,2-Phenylenediamine (or substituted derivatives)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4,7-dimethylisatin (1 mmol) and 1,2-phenylenediamine (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The quinoxaline product will typically precipitate.

  • Collect the solid via vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.[10]

Quinoxaline Synthesis Pathway

start 4,7-Dimethylisatin + o-Phenylenediamine reflux Reflux in Ethanol (Glacial Acetic Acid catalyst) start->reflux Condensation product 4,7-Dimethyl-Substituted Quinoxaline Product reflux->product Cyclization

Caption: Reaction pathway for the synthesis of quinoxalines.

III. Synthesis of Spirooxindoles

Spirooxindoles are a prominent class of compounds where the C-3 position of the isatin core is a spirocyclic center. They are abundant in natural products and are key targets in drug discovery.[11] Multi-component reactions (MCRs) are a highly efficient strategy for their synthesis.[12][13]

Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

This protocol is based on the reaction of an isatin, an arylamine, and a cyclic 1,3-dione, which has proven effective for various isatin derivatives.[11] The use of 4,7-dichloro substituted isatin in a similar reaction resulted in excellent yields (94%), suggesting the 4,7-disubstituted pattern is well-tolerated.[14]

Materials:

  • 4,7-Dimethylisatin

  • Arylamine (e.g., aniline)

  • Cyclopentane-1,3-dione

  • Acetic Acid (solvent and catalyst)

Procedure:

  • To a flask, add 4,7-dimethylisatin (1 mmol), the selected arylamine (1 mmol), and cyclopentane-1,3-dione (2 mmol).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the spiro product often precipitates. Collect the solid by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the final spirooxindole product under vacuum.

Three-Component Reaction (MCR) Workflow

cluster_reactants Reactants isatin 4,7-Dimethylisatin mcr One-Pot Reaction (e.g., in Acetic Acid) isatin->mcr amine Arylamine amine->mcr dione Cyclic 1,3-Dione dione->mcr product Spirooxindole mcr->product High Atom Economy

Caption: Logical workflow of a three-component reaction (MCR).

Yields for Analogous Spirooxindole Syntheses

This table presents yields from the literature for similar three-component reactions to provide an expectation for the synthesis starting from 4,7-dimethylisatin.

Isatin ReactantOther ReactantsProduct TypeYield (%)Ref.
IsatinAniline, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindole]82%[11]
N-Methylisatin1,3-Cyclohexanedione, 4-Hydroxy-6-methyl-2-pyroneSpirooxindole pyranochromenedione78%[12]
4,7-Dichloro-isatinMalononitrile, Acetone3,3′-disubstituted oxindole94%[14]
IsatinL-alanine, (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzeneSpiro[pyrrolidine-2,3′-oxindole]91% (MW)[15]

References

Application Notes and Protocols: 4,7-Dimethyl-1H-indole-2,3-dione as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous natural products and their ability to interact with a wide range of biological targets.[1][2][3] The isatin core is a versatile precursor for synthesizing a variety of heterocyclic compounds with significant pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] Molecular modifications, such as substitution on the aromatic ring, can significantly influence the biological activity of these compounds.[7] 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin) is a valuable building block that offers unique steric and electronic properties for the development of novel therapeutic agents. The dimethyl substitution can enhance lipophilicity, potentially improving cell permeability and target engagement.[8] These application notes provide an overview of its utility, along with detailed protocols for its synthetic modification and biological evaluation.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its use in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[9]
Synonyms 4,7-Dimethylisatin, 3,6-dimethylisatin[9][10]
CAS Number 15540-90-6[9][10]
Molecular Formula C₁₀H₉NO₂[9][10]
Molecular Weight 175.18 g/mol [10]
Appearance Reddish-brown crystalline solid
Storage Sealed in dry, Room Temperature[10]

Biological Significance and Applications

The isatin scaffold is a cornerstone in the development of molecules targeting various diseases. The strategic placement of methyl groups at the 4 and 7 positions can modulate activity and specificity.

Key Therapeutic Areas:

  • Anticancer Activity: Isatin derivatives are well-known for their antiproliferative effects.[2] They can function as inhibitors of crucial signaling molecules like tyrosine kinases, which are pivotal in cancer progression. For example, the FDA-approved drug Sunitinib, a multi-kinase inhibitor, is based on an oxindole scaffold derived from isatin.[11] The structural similarity of 4,7-dimethylisatin suggests its potential as a precursor for novel kinase inhibitors.

  • Immunomodulatory Activity: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy, as its overexpression in the tumor microenvironment leads to immune escape.[12] Derivatives of 1H-indole-4,7-dione, which are structurally related to 4,7-dimethylisatin, have been developed as reversible competitive inhibitors of IDO1, demonstrating the potential of this scaffold in immuno-oncology.[12]

  • Antimicrobial and Antifungal Activity: Various isatin derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][13] The lipophilic nature imparted by the dimethyl groups may enhance the ability of derivatives to cross microbial cell membranes, a desirable feature for new antimicrobial agents.[7]

  • Anti-inflammatory Activity: Compounds incorporating the isatin nucleus have shown promising anti-inflammatory properties. Derivatives of 4,7-dimethylisatin have been synthesized and evaluated for their ability to reduce inflammation, with some exhibiting significant activity in preclinical models.

The following table summarizes the biological activity of selected isatin derivatives, highlighting the therapeutic potential of this chemical class.

Derivative ClassTarget/ActivityQuantitative DataReference
1H-Indole-4,7-dionesIDO1 Enzyme InhibitionModerate inhibition at micromole level[12]
Isatin-Benzimidazole Hybrids (with 7-CH₃)Anti-inflammatory61.41% inhibition (carrageenan-induced rat paw edema)
7-Fluoroisatin-Isatin HybridsAnti-tubercular (MDR-MTB)MIC: 4 µg/mL[2]
1H-Indazole-4,7-dionesBRD4 InhibitionIC₅₀: 60 nM[14]

Synthetic and Experimental Protocols

General Synthetic Workflow

4,7-Dimethylisatin is an excellent starting material for generating diverse molecular libraries. The C3-keto group is highly reactive and readily undergoes condensation reactions with various nucleophiles to yield Schiff bases, hydrazones, and other derivatives.

G cluster_start Starting Material cluster_reaction Key Reaction cluster_reagents Reactants cluster_products Derivative Library start This compound reaction Condensation at C3-Position start->reaction product1 Schiff Bases reaction->product1 product2 Hydrazones reaction->product2 product3 Knoevenagel Products reaction->product3 reagent1 Primary Amines (R-NH2) reagent1->reaction reagent2 Hydrazines / Hydrazides (R-NHNH2) reagent2->reaction reagent3 Active Methylene Compounds reagent3->reaction

Caption: Synthetic workflow for creating a library of derivatives from 4,7-dimethylisatin.

Protocol 3.2: Synthesis of 4,7-Dimethylisatin Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases via the condensation of 4,7-dimethylisatin with a primary amine. This is a foundational reaction for creating diverse libraries.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.

  • To this solution, add the selected primary amine (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If not, the volume can be reduced under vacuum or the solution can be cooled in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Drug Discovery and Evaluation Workflow

The process of advancing a compound from a synthetic building block to a potential drug candidate involves a multi-step evaluation process.

G A Building Block (4,7-Dimethylisatin) B Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Studies (In vivo models) E->F G Clinical Candidate F->G

Caption: High-level workflow for drug discovery starting from a building block.

Protocol 3.4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 4,7-dimethylisatin) in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target Pathway Example: IDO1 in Tumor Immune Escape

Derivatives of the isatin scaffold can target key pathways in diseases like cancer. The IDO1 pathway is a prime example in immuno-oncology.

G Simplified IDO1 Pathway in Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Expressed by Tumor Cells) Tryptophan->IDO1 Metabolized Kynurenine Kynurenine TCell_Depletion T-Cell Depletion & Suppression Kynurenine->TCell_Depletion Induces IDO1->Kynurenine Inhibitor Isatin-based Inhibitor Inhibitor->IDO1 Blocks TCell_Activation T-Cell Activation & Proliferation Inhibitor->TCell_Activation Promotes Immune_Escape Tumor Immune Escape TCell_Depletion->Immune_Escape Leads to

Caption: Role of an IDO1 inhibitor in preventing tumor immune escape.

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules.[8] Its straightforward derivatization at the C3-position allows for the efficient construction of large chemical libraries for high-throughput screening. The protocols and notes provided herein serve as a guide for researchers in medicinal chemistry and drug discovery to harness the potential of this important synthetic intermediate. Further exploration of its reactivity and the biological profiles of its derivatives is encouraged to unlock new therapeutic opportunities across multiple disease areas.

References

Application Notes and Protocols for Screening 4,7-dimethyl-1H-indole-2,3-dione Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Isatin and its analogues are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2][3][4][5] The core isatin structure is a privileged scaffold, appearing in numerous natural products and synthetic compounds with therapeutic potential.[2] Derivatives of isatin have been shown to target a variety of proteins, including kinases, proteases, and other enzymes, making them attractive candidates for drug discovery programs.[1][3][6][7]

These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of this compound and other small molecules against a key enzyme in a critical cellular signaling pathway. For the purpose of this protocol, we will focus on the inhibition of MEK1, a central kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Principle of the Assay

The screening strategy employs a two-tiered approach: a primary high-throughput screen to identify initial "hit" compounds, followed by secondary and confirmatory assays to validate these hits and characterize their mechanism of action. The primary assay is a biochemical, in vitro fluorescence polarization (FP)-based assay designed to measure the inhibition of MEK1 kinase activity.[8] FP assays are well-suited for HTS due to their homogeneous format, sensitivity, and reduced susceptibility to fluorescence interference.[8][9]

The assay is based on the principle that a small fluorescently labeled peptide substrate for MEK1 will have a low FP value. Upon phosphorylation by MEK1, the substrate is bound by a specific phosphopeptide-binding antibody, resulting in a larger molecular complex that tumbles more slowly in solution and thus has a high FP value. Inhibitors of MEK1 will prevent the phosphorylation of the substrate, leading to a low FP signal.

Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers. MEK1 is a dual-specificity protein kinase that acts as a central component of this pathway by phosphorylating and activating ERK1/2 in response to upstream signals from Raf kinases.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response Inhibitor This compound Inhibitor->MEK1 Inhibits

Caption: Simplified MAPK/ERK signaling pathway highlighting the inhibitory target MEK1.

Experimental Workflow

The overall workflow for the screening and validation of this compound as a MEK1 inhibitor is depicted below. This multi-step process ensures the identification of true positive hits and eliminates false positives.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays Compound_Library Compound Library (including this compound) Primary_Screen Single-Concentration MEK1 FP Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response IC50 Determination (10-point dose response) Hit_Identification->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo™ Kinase Assay) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Phospho-ERK Western Blot) Orthogonal_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Validated Hits

Caption: Experimental workflow for screening and validation of MEK1 inhibitors.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (dissolved in 100% DMSO to a stock concentration of 10 mM)

  • Enzyme: Recombinant human active MEK1 kinase

  • Substrate: Fluorescently labeled peptide substrate for MEK1

  • Antibody: Phospho-specific binding partner antibody

  • ATP: Adenosine 5'-triphosphate

  • Positive Control: Known MEK1 inhibitor (e.g., U0126)

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Plates: Low-volume, black, 384-well microplates

  • Instrumentation: Microplate reader capable of fluorescence polarization detection

Protocol 1: Primary High-Throughput Screen (Single-Concentration)
  • Compound Plating:

    • Dispense 50 nL of the 10 mM stock of this compound and other library compounds into the appropriate wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of 100% DMSO (negative control) or 50 nL of a 10 mM stock of U0126 (positive control).

  • Enzyme Addition:

    • Prepare a solution of MEK1 in assay buffer at a 2X final concentration.

    • Add 5 µL of the MEK1 solution to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mix in assay buffer.

    • Add 5 µL of the substrate/ATP mix to each well to start the kinase reaction. The final assay volume is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of the phospho-specific antibody in detection buffer.

    • Add 10 µL of the antibody solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Secondary Assay - IC₅₀ Determination
  • Serial Dilution:

    • For each "hit" compound identified in the primary screen, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

  • Compound Plating:

    • Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well assay plate.

  • Assay Procedure:

    • Follow steps 2-5 of the Primary High-Throughput Screen protocol.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Confirmatory Assay - Orthogonal Test (e.g., ADP-Glo™)

To confirm that the observed activity is not an artifact of the FP assay format, an orthogonal assay that measures a different product of the kinase reaction, such as ADP, should be performed. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures ADP production.

  • Kinase Reaction:

    • Perform the kinase reaction as described in the IC₅₀ determination protocol (steps 1-3), but in an appropriate white microplate.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a microplate reader.

    • Calculate IC₅₀ values as described for the secondary assay.

Data Presentation

Quantitative data from the screening and validation assays should be summarized in a clear and concise format to allow for easy comparison of compound activities.

Table 1: Primary Screen Hit Summary

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
This compound1078.5Yes
Control Compound A103.2No
Control Compound B1095.1Yes

Table 2: Secondary Assay - IC₅₀ Values

Compound IDFP Assay IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)
This compound1.2 ± 0.21.5 ± 0.3
U0126 (Positive Control)0.1 ± 0.020.12 ± 0.03
Control Compound B5.6 ± 0.86.1 ± 1.1

Conclusion

This application note provides a comprehensive framework for the screening and initial characterization of this compound as a potential inhibitor of MEK1 kinase. The described protocols, from primary high-throughput screening to secondary and confirmatory assays, are designed to provide robust and reliable data for hit validation and to guide further drug development efforts, such as structure-activity relationship (SAR) studies. The versatility of the isatin scaffold suggests that derivatives like this compound may hold promise as starting points for the development of novel therapeutics.

References

Application Notes and Protocols for Mechanism of Action Studies of 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, a derivative of the isatin core, is a synthetic compound with potential therapeutic applications. Isatin and its analogues have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The substituted indole-2,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with various biological targets. While the precise mechanism of action for this compound is not yet fully elucidated, preliminary investigations and structure-activity relationships with similar isatin derivatives suggest potential interactions with key cellular pathways involved in cancer progression.

These application notes provide a comprehensive overview of hypothesized mechanisms of action for this compound and detailed protocols for its investigation. The potential mechanisms of action explored herein are based on the known activities of structurally related isatin compounds and include:

  • Inhibition of the MDM2-p53 Interaction: Restoration of p53 tumor suppressor activity.

  • Disruption of Microtubule Polymerization: Induction of cell cycle arrest and apoptosis.

  • Inhibition of Bromodomain-Containing Proteins (e.g., BRD4): Downregulation of oncogene transcription.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the activities of other isatin derivatives, this compound is postulated to exert its anticancer effects through one or more of the following signaling pathways.

Reactivation of the p53 Pathway via MDM2 Inhibition

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Small molecules that inhibit the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 Target_Genes Target Genes (p21, BAX, PUMA) p53->Target_Genes Transcription Activation Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Compound This compound Compound->MDM2 Inhibition

Caption: Hypothesized MDM2-p53 signaling pathway and the inhibitory action of this compound.
Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Isatin derivatives have been shown to bind to the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Tubulin_Polymerization_Pathway cluster_cytoplasm Cytoplasm Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Compound This compound Compound->Tubulin Inhibition

Caption: Hypothesized inhibition of tubulin polymerization by this compound, leading to G2/M arrest and apoptosis.
Inhibition of BRD4 and Downregulation of MYC

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably MYC. Inhibition of BRD4 displaces it from chromatin, leading to the suppression of MYC expression and subsequent antiproliferative effects.

BRD4_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binding PTEFb P-TEFb BRD4->PTEFb Recruitment RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Compound This compound Compound->BRD4 Inhibition

Caption: Hypothesized BRD4 signaling pathway and its inhibition by this compound, leading to reduced MYC expression.

Data Presentation: Summary of In Vitro Activities (Illustrative Data)

The following tables summarize hypothetical quantitative data for the biological activities of this compound. Note: This data is for illustrative purposes and should be experimentally determined.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line Cancer Type IC50 (µM) - 72h
HCT116 Colon Carcinoma 5.2
MCF-7 Breast Adenocarcinoma 8.9
A549 Lung Carcinoma 12.5

| PC-3 | Prostate Cancer | 7.8 |

Table 2: Target-Based Assay Activities (Illustrative)

Assay Target IC50 / Ki (µM)
MDM2-p53 FP Assay MDM2 1.5 (Ki)
Tubulin Polymerization β-Tubulin 3.8 (IC50)

| BRD4 Inhibition Assay | BRD4(BD1) | 2.1 (IC50) |

Table 3: Cell Cycle Analysis in HCT116 Cells (24h Treatment)

Treatment % G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) 45 35 20
5 µM Compound 40 25 35

| 10 µM Compound | 30 | 15 | 55 |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Experimental Workflow

Experimental_Workflow start Start cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) start->cytotoxicity target_assays Target-Based Assays (MDM2, Tubulin, BRD4) cytotoxicity->target_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) target_assays->cell_cycle apoptosis Apoptosis Assays (Western Blot, Annexin V) target_assays->apoptosis downstream Downstream Target Analysis (Western Blot for p53, p21, MYC) target_assays->downstream conclusion Elucidate Mechanism of Action cell_cycle->conclusion apoptosis->conclusion downstream->conclusion

Caption: A logical workflow for investigating the mechanism of action of this compound.
Protocol 1: In Vitro Cytotoxicity - MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: MDM2-p53 Fluorescence Polarization (FP) Assay

Objective: To assess the inhibitory effect of this compound on the MDM2-p53 protein-protein interaction.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., FAM-p53)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • This compound

  • Positive control inhibitor (e.g., Nutlin-3a)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add a solution of MDM2 protein and FAM-p53 peptide to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization.

  • Calculate the percent inhibition and determine the IC50 or Ki value.

Protocol 3: Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel - polymerization enhancer)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add serial dilutions of this compound or control compounds to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding GTP to the tubulin mixture and immediately dispensing it into the wells.

  • Place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 4: BRD4 Inhibition Assay (AlphaScreen)

Objective: To measure the direct binding inhibition of this compound to the bromodomain of BRD4.

Materials:

  • Recombinant GST-tagged BRD4(BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer

  • This compound

  • Positive control inhibitor (e.g., JQ1)

  • 384-well white plates

  • AlphaScreen-capable plate reader

Procedure:

  • Add BRD4(BD1) and the biotinylated histone peptide to the wells of a 384-well plate.

  • Add serial dilutions of this compound or JQ1.

  • Incubate at room temperature for 30 minutes.

  • Add the Acceptor beads and incubate for 60 minutes.

  • Add the Donor beads under subdued light and incubate for 60 minutes.

  • Read the plate on an AlphaScreen reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 6: Western Blot Analysis for Apoptosis and Target Modulation

Objective: To detect changes in the expression of key proteins involved in apoptosis and the hypothesized signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-PARP, anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using ECL substrate and an imaging system.

  • Analyze the changes in protein expression relative to a loading control (e.g., β-actin).

Conclusion

These application notes provide a framework for the systematic investigation of the mechanism of action of this compound. By employing the described protocols, researchers can test the hypotheses of MDM2-p53 inhibition, tubulin polymerization disruption, and BRD4 inhibition. The collective data from these assays will provide a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound and guide its further development as a potential therapeutic agent.

Application Notes and Protocols for the Derivatization of 4,7-dimethyl-1H-indole-2,3-dione for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 4,7-dimethyl-1H-indole-2,3-dione (4,7-dimethylisatin) scaffold offers a unique starting point for the synthesis of novel bioactive molecules. Derivatization at the N-1 and C-3 positions of the isatin core is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced therapeutic efficacy.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of two major classes of 4,7-dimethylisatin derivatives: Schiff bases and thiosemicarbazones. These derivatives have shown considerable promise in preclinical studies.

Key Derivatization Strategies for Enhanced Activity

The primary sites for derivatization on the 4,7-dimethylisatin core are the N-1 position (acylation, alkylation, or arylation) and the C-3 carbonyl group. The C-3 carbonyl is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines) or with thiosemicarbazide to yield thiosemicarbazones. These modifications can significantly impact the molecule's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets.

General Synthetic Workflow

The overall process for generating and testing novel 4,7-dimethylisatin derivatives can be visualized as a multi-step workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start This compound reaction Condensation Reaction start->reaction reagents Primary Amines or Thiosemicarbazide reagents->reaction derivatives Schiff Bases or Thiosemicarbazones reaction->derivatives purification Purification (Recrystallization/Chromatography) derivatives->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In vitro Assays (Anticancer/Antimicrobial) characterization->in_vitro data_analysis Data Analysis (IC50/MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead Lead Compound Identification sar->lead

Fig. 1: General workflow for synthesis and screening of 4,7-dimethylisatin derivatives.

Synthesis of 4,7-dimethylisatin Derivatives

Protocol 1: Synthesis of 4,7-dimethylisatin Schiff Bases

Schiff bases are synthesized via the condensation reaction of the C-3 carbonyl group of 4,7-dimethylisatin with a primary amine. This protocol is adapted from general methods for isatin derivatization.[4][5]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Add an equimolar amount (1 mmol) of the substituted primary amine to the flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis of 4,7-dimethylisatin-3-thiosemicarbazones

Thiosemicarbazones are formed by the reaction of the C-3 carbonyl of 4,7-dimethylisatin with thiosemicarbazide. This protocol is based on established methods for synthesizing isatin thiosemicarbazones.[6][7][8]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound (1 mmol) in 30 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve thiosemicarbazide (1 mmol) in 15 mL of warm ethanol.

  • Add the thiosemicarbazide solution to the isatin solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the product from ethanol to yield the pure thiosemicarbazone.

  • Confirm the structure of the synthesized compound by spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and MS).

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

  • Synthesized 4,7-dimethylisatin derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute with culture medium to achieve a range of final concentrations.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Synthesized 4,7-dimethylisatin derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Biological Activity of Isatin Derivatives

The following tables summarize representative quantitative data for various substituted isatin derivatives, illustrating the potential for enhanced activity upon derivatization. While these examples do not specifically use the 4,7-dimethylisatin core, they provide a strong rationale for its investigation.

Table 1: Anticancer Activity of Representative Isatin Derivatives

Compound IDIsatin SubstitutionDerivative TypeCell LineIC₅₀ (µM)Reference
1 5-NitroThiosemicarbazoneSGC-79010.032[8]
2 N-methylThiosemicarbazoneVarious-[6]
3 5-FluoroSchiff BaseHeLa-[10]
4 5-ChloroSchiff BaseMCF-7-[10]
5 -ThiosemicarbazoneMCF-72.821[9]
6 -ThiosemicarbazoneEAC3.355[9]

Table 2: Antimicrobial Activity of Representative Isatin Derivatives

Compound IDIsatin SubstitutionDerivative TypeMicroorganismMIC (µg/mL)Reference
7 N-benzylSchiff BaseS. aureus-[4]
8 5-BromoSchiff BaseM. tuberculosis0.625[11]
9 N-arylThiosemicarbazoneM. bovis BCG< 3.9
10 -ThiosemicarbazoneS. aureus-

Potential Signaling Pathways and Mechanisms of Action

The derivatization of isatin can lead to compounds that act through various mechanisms. For instance, isatin-based thiosemicarbazones are known to chelate metal ions, which can lead to the inhibition of metalloenzymes like ribonucleotide reductase, an important target in cancer therapy.[6] Some isatin derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12]

G cluster_pathway Potential Anticancer Mechanisms cluster_cdk Cell Cycle Regulation cluster_rr Metabolic Interference derivative 4,7-dimethylisatin Derivative cdk CDK Inhibition derivative->cdk rr Ribonucleotide Reductase Inhibition derivative->rr arrest Cell Cycle Arrest (G2/M phase) cdk->arrest apoptosis1 Apoptosis arrest->apoptosis1 dna_synthesis Inhibition of DNA Synthesis rr->dna_synthesis apoptosis2 Apoptosis dna_synthesis->apoptosis2

Fig. 2: Potential signaling pathways targeted by isatin derivatives.

Conclusion

The derivatization of this compound, particularly through the formation of Schiff bases and thiosemicarbazones, represents a promising strategy for the development of novel therapeutic agents with enhanced biological activity. The protocols and data presented herein provide a framework for the synthesis, characterization, and evaluation of these compounds. Further investigation into the structure-activity relationships of 4,7-dimethylisatin derivatives is warranted to identify lead candidates for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,7-dimethyl-1H-indole-2,3-dione, a substituted isatin of significant interest in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin synthesis.

Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the Sandmeyer synthesis of this compound can stem from issues in either of the two key steps: the formation of the N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide intermediate or its subsequent cyclization.

  • Incomplete Formation of the Isonitrosoacetanilide Intermediate:

    • Purity of Reagents: Ensure that the starting material, 3,6-dimethylaniline, and all other reagents (chloral hydrate, hydroxylamine hydrochloride) are of high purity.

    • Reaction Conditions: Optimize the reaction time and temperature during the condensation step. The reaction progress can be monitored using Thin Layer Chromatography (TLC) to ensure the complete conversion of the aniline.[1]

  • Inefficient Cyclization:

    • Acid Concentration and Temperature: The concentration of sulfuric acid and the reaction temperature are critical for the cyclization step. Use the minimum effective concentration and temperature to avoid side reactions like sulfonation.[2]

    • Poor Solubility of the Intermediate: Substituted isonitrosoacetanilides, especially those with lipophilic methyl groups like N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide, may have poor solubility in concentrated sulfuric acid, leading to incomplete cyclization.[3] Consider using alternative acids like methanesulfonic acid or polyphosphoric acid, which can improve the solubility of the intermediate and enhance the yield.[3]

Question: I am observing significant tar formation during the reaction. What causes this and how can I prevent it?

Answer: Tar formation is a common issue in the Sandmeyer synthesis, often resulting from the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions.[2]

  • Incomplete Dissolution of Aniline: A primary cause of tarring is the incomplete dissolution of the aniline starting material.[1][2] Ensure that the 3,6-dimethylaniline is fully dissolved in the hydrochloric acid solution before proceeding with the addition of other reagents.[1]

  • Localized Overheating: Avoid localized overheating during the heating phases of both the condensation and cyclization steps. Maintain uniform heating using an oil bath and ensure efficient stirring.

  • Reaction Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize decomposition.[2]

Question: How can I minimize the formation of impurities during the synthesis?

Answer: Several side reactions can lead to impurities.

  • Isatin Oxime Formation: A common byproduct is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization. The addition of a "decoy agent," such as an aldehyde or ketone, during the workup phase can help to minimize its formation.[2]

  • Sulfonation: The use of concentrated sulfuric acid at elevated temperatures can lead to sulfonation of the aromatic ring.[2] To mitigate this, use the mildest effective conditions for cyclization.

  • Unreacted Starting Materials: Monitor the reaction to completion to avoid contamination with unreacted 3,6-dimethylaniline or the isonitrosoacetanilide intermediate.

Question: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification strategies?

Answer:

  • Initial Purification: After the cyclization reaction is quenched with ice, the crude product precipitates. Thorough washing of this precipitate with cold water is essential to remove residual acid and water-soluble impurities.

  • Recrystallization: Recrystallization is a common method for purifying isatins. Suitable solvents include ethanol, acetic acid, or mixtures of organic solvents. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: For highly impure samples, silica gel column chromatography can be an effective purification method. A mixture of ethyl acetate and hexane is often a suitable eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound? A1: The most common and direct method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[3][4] This two-step process involves the reaction of the corresponding aniline (3,6-dimethylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[2] Other methods include the Stolle and Gassman syntheses, though the Sandmeyer method is often preferred for its accessibility.[5]

Q2: Why is the Sandmeyer synthesis often preferred for preparing this compound? A2: The Sandmeyer synthesis is a robust and well-established method that starts from readily available anilines.[6] It allows for the direct introduction of the isatin core onto the substituted benzene ring.

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes. The synthesis involves the use of corrosive and hazardous reagents.

  • Chloral Hydrate: This is a toxic and regulated substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: This is highly corrosive. Always add the acid slowly to water (or the reaction mixture) and wear appropriate PPE, including acid-resistant gloves and safety goggles. The cyclization step can be exothermic and should be carefully controlled.

  • Hydroxylamine Hydrochloride: This can be an irritant. Handle with care.

Q4: Can I use a different aniline to synthesize other substituted isatins using a similar protocol? A4: Yes, the Sandmeyer synthesis is broadly applicable to a wide range of anilines for the preparation of various substituted isatins.[6] However, the reaction conditions, particularly for the cyclization step, may need to be optimized depending on the electronic and steric properties of the substituents on the aniline.[3] For instance, anilines with electron-withdrawing groups are generally good candidates for this procedure.[6]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Substituted Isatins via the Sandmeyer Method

Starting AnilineIsatin ProductYield (%)Reference
AnilineIsatin>75[6]
4-n-Hexylaniline5-n-Hexylisatin<5 (intermediate)[3]
4-Tritylaniline5-Tritylisatin67 (modified method)[3]
3-Bromoaniline4-Bromo- and 6-BromoisatinNot specified[7]
3,4-Dimethylaniline4,5-DimethylisatinNot specified[8]

Note: The yields can vary significantly based on the specific reaction conditions and the nature of the substituents on the aniline.

Experimental Protocols

Detailed Methodology for the Sandmeyer Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • In a 1 L round-bottom flask, dissolve 50 g of chloral hydrate and 650 g of crystallized sodium sulfate in 600 mL of water.

  • In a separate beaker, prepare a solution of 25 g of 3,6-dimethylaniline in 150 mL of water, and slowly add 26 g of concentrated hydrochloric acid to ensure complete dissolution of the aniline.

  • Add the 3,6-dimethylaniline hydrochloride solution to the flask containing the chloral hydrate and sodium sulfate.

  • Prepare a solution of 55 g of hydroxylamine hydrochloride in 250 mL of water and add it to the reaction mixture.

  • Heat the mixture in an oil bath to 80-100°C with vigorous stirring. A precipitate should form. The reaction is typically complete within 2 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and then in an ice bath.

  • Filter the precipitated N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide and wash it thoroughly with cold water.

  • Dry the intermediate product in a desiccator or a vacuum oven at a low temperature.

Step 2: Cyclization to this compound

  • In a clean, dry flask equipped with a mechanical stirrer and a thermometer, carefully heat 100 mL of concentrated sulfuric acid to 60°C.

  • Slowly add the dried N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide (10 g) in small portions to the hot sulfuric acid, ensuring the temperature does not exceed 70°C. The addition should be done over a period of 20-30 minutes.

  • Once the addition is complete, continue stirring and slowly heat the mixture to 80°C. Hold at this temperature for 10-15 minutes.

  • Carefully pour the hot reaction mixture onto 1 L of crushed ice with stirring.

  • Allow the mixture to stand for at least 1 hour to allow for complete precipitation of the product.

  • Filter the orange-red precipitate of this compound and wash it extensively with cold water until the washings are neutral.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of 4,7-dimethylisatin step1_issue Problem in Step 1? (Isonitrosoacetanilide Formation) start->step1_issue step2_issue Problem in Step 2? (Cyclization) start->step2_issue purity Reagent Purity step1_issue->purity conditions1 Reaction Conditions (Time, Temp) step1_issue->conditions1 sol_purity Solution: Use high purity reagents. purity->sol_purity sol_cond1 Solution: Optimize time/temp. Monitor by TLC. conditions1->sol_cond1 solubility Poor Intermediate Solubility step2_issue->solubility conditions2 Reaction Conditions (Acid, Temp) step2_issue->conditions2 tar Tar Formation step2_issue->tar sol_solubility Solution: Use alternative acid (methanesulfonic, PPA). solubility->sol_solubility sol_cond2 Solution: Use minimum effective acid conc. and temp. conditions2->sol_cond2 sol_tar Solution: Ensure complete dissolution of aniline starting material. tar->sol_tar Sandmeyer_Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization aniline 3,6-Dimethylaniline intermediate N-(3,6-dimethylphenyl)- 2-(hydroxyimino)acetamide aniline->intermediate reagents1 Chloral Hydrate + Hydroxylamine HCl + Na2SO4 reagents1->intermediate product This compound intermediate->product h2so4 H2SO4, heat h2so4->product

References

Technical Support Center: Purification of 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: During the synthesis of 4,7-dimethylisatin, particularly through methods like the Sandmeyer isatin synthesis, several types of impurities can form. These include:

  • Isomeric Impurities: The synthesis may lead to the formation of regioisomers, such as 5,7-dimethylisatin or 4,5-dimethylisatin, which can be difficult to separate from the desired product.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like 3,4-dimethylaniline or intermediate products.[1]

  • Side-Reaction Products: Over-oxidation can produce species like isatin-N-oxide. Additionally, if concentrated sulfuric acid is used in the cyclization step, sulfonated byproducts may form.[1]

  • Tar/Polymeric Material: Harsh reaction conditions, such as high temperatures, can lead to the formation of dark, tarry substances that complicate purification.[1]

Q2: My purified 4,7-dimethylisatin product is an oil or waxy solid instead of a crystalline powder. What should I do?

A2: An oily or non-crystalline product typically indicates the presence of residual solvent or persistent impurities that inhibit crystallization.[3]

  • Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) are common culprits. Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating, to remove them.[3][4]

  • Persistent Impurities: Even small amounts of impurities can prevent solidification. Re-purification by column chromatography using a shallow solvent gradient is often necessary.[3]

  • Trituration: This technique can induce crystallization. Add a small amount of a non-polar solvent in which your product is poorly soluble (like cold hexane or pentane), and scratch the inside of the flask with a glass rod or stir vigorously.[1][3] This may cause the desired compound to solidify, while impurities remain dissolved.

Q3: Recrystallization of my crude 4,7-dimethylisatin is not working well (e.g., low recovery, no crystals form, oils out). What can I try?

A3: Recrystallization challenges are common. If you are facing issues:

  • Check Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test various solvents on a small scale. Common systems for isatins include ethanol, ethanol/water mixtures, and acetic acid.[5][6]

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, add more hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help.

  • Low Recovery: This may happen if the product has significant solubility in the cold recrystallization solvent. Minimize the amount of solvent used and ensure the solution is thoroughly cooled in an ice bath before filtration.[1] Washing the collected crystals should be done with a minimal amount of ice-cold solvent.[1]

  • No Crystal Formation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent and cooling again. Scratching the inner surface of the flask can create nucleation sites for crystal growth.

Q4: The separation between 4,7-dimethylisatin and an impurity is very poor during column chromatography. How can I improve the resolution?

A4: Poor resolution on a column can be addressed by several methods:[3]

  • Optimize the Solvent System: The key is to find a mobile phase that provides a significant difference in the retention factors (Rf) of your compounds on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for the 4,7-dimethylisatin.[3] Systematically test different ratios of common eluents like hexane/ethyl acetate or try a different solvent system, such as dichloromethane/hexane.

  • Use a Shallow Gradient: Instead of a large, stepwise increase in solvent polarity, use a slow, shallow gradient. This increases the column length over which the compounds travel and separate.

  • Avoid Overloading: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[3]

  • Change the Stationary Phase: If your compound is degrading on the acidic silica gel (visible as streaking on TLC), consider using a different stationary phase like basic or neutral alumina.[3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s) Citation
Broad Melting Point Range Presence of multiple impurities or regioisomers.Perform a second recrystallization from a different solvent system or purify via column chromatography.[1]
Multiple Spots or Streaking on TLC Complex mixture of products; compound degradation on silica; sample not fully dissolved.Purify by column chromatography. For streaking, consider adding a small amount of acetic acid or triethylamine to the eluent, or switch to an alumina column. Ensure the sample is fully dissolved before loading.[1][3]
Product Won't Elute from Column The mobile phase is not polar enough; the compound may have precipitated on the column.Gradually increase the polarity of the eluent system (e.g., add a small percentage of methanol to an ethyl acetate/hexane mixture). If precipitation is suspected, a solvent system in which the compound is more soluble may be needed.[3]
Low Yield After Purification Product loss during workup and transfers; product is partially soluble in wash solvents.Use ice-cold solvents for washing crystals during filtration to minimize dissolution. Ensure pH is optimized for precipitation if using acid/base workup steps.[1]
Persistent Isomeric Impurity Recrystallization is often insufficient to separate regioisomers with similar polarities.Column chromatography is the recommended method for separating isomers. Careful optimization of the eluent system is critical.[1]

Data Presentation: Purification & Analytical Parameters

Table 1: Typical Starting Parameters for Column Chromatography These values should be used as a starting point and optimized based on TLC analysis of the specific crude mixture.

Parameter Specification Rationale/Comments Citation
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography of moderately polar organic compounds. Isatin derivatives can sometimes be sensitive to acidic silica.[3]
Alternative Adsorbent Basic or Neutral AluminaUse if the compound shows signs of degradation (streaking) on silica gel.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/HexaneA common and effective solvent system for isatin derivatives.[3]
Initial Solvent Ratio 9:1 to 8:2 (Hexane:Ethyl Acetate)Start with low polarity to elute non-polar impurities first. The optimal ratio should place the desired product at an Rf of ~0.2-0.4 on TLC.[3]
Sample Loading Dry LoadingRecommended for samples with poor solubility in the initial eluent. Involves pre-adsorbing the crude material onto a small amount of silica gel.[3]

Table 2: Typical Analytical Methods for Purity and Identity Confirmation

Technique Parameter Expected Result for 4,7-dimethylisatin Citation
HPLC Purity AssessmentA single major peak with >98% purity. A C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is a good starting point.[1][7]
¹H NMR Structural ConfirmationPredicted signals for aromatic protons (2H), methyl protons (6H), and an NH proton (1H).[2]
¹³C NMR Structural ConfirmationPredicted signals for carbonyl carbons, aromatic carbons, and methyl carbons.[2]
Mass Spec (MS) Molecular WeightExpected Molecular Ion (m/z) at 175.06 [M]⁺.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude 4,7-dimethylisatin. The ideal solvent should be determined through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[1]

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating 4,7-dimethylisatin from impurities that are not effectively removed by recrystallization, such as regioisomers.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3] Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica, but do not let the column run dry .[3]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude 4,7-dimethylisatin in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Gently add the eluent to the top of the column. Begin elution with the low-polarity solvent system determined by TLC. Apply pressure (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection & Monitoring: Collect the eluting solvent in separate fractions. Monitor the composition of the fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the fractions containing the pure 4,7-dimethylisatin and remove the solvent under reduced pressure using a rotary evaporator to obtain the final purified solid.[3]

Visualizations

Purification_Workflow start Crude 4,7-dimethylisatin recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, Melting Point) recrystallization->purity_check1 is_pure1 Is Product Pure? purity_check1->is_pure1 pure_product Pure Product (Dry & Characterize) is_pure1->pure_product Yes column_chrom Column Chromatography is_pure1->column_chrom No / Isomers Present purity_check2 Check Purity of Fractions (TLC) column_chrom->purity_check2 is_pure2 Are Fractions Pure? purity_check2->is_pure2 combine_fractions Combine Pure Fractions & Evaporate Solvent is_pure2->combine_fractions Yes troubleshoot Troubleshoot Column (Adjust Gradient, Change Adsorbent) is_pure2->troubleshoot No / Poor Separation oily_product Product is an Oil? combine_fractions->oily_product troubleshoot->column_chrom oily_product->pure_product No (Solid) triturate Triturate with Non-Polar Solvent oily_product->triturate Yes (Oil) triturate->purity_check1

Caption: Purification and troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4,7-Dimethylisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4,7-dimethylisatin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 4,7-dimethylisatin core?

A1: The most widely used methods for synthesizing isatin and its substituted derivatives, including 4,7-dimethylisatin, are the Sandmeyer, Stolle, and Gassman syntheses.[1] Each of these methods has its own advantages and is suited for different starting materials and desired substitution patterns on the isatin core.[1]

Q2: How can I monitor the progress of my N-alkylation reaction of 4,7-dimethylisatin?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. You should use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting 4,7-dimethylisatin will be more polar and thus have a lower Rf value than the N-alkylated product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: What are some of the known biological activities of isatin derivatives?

A3: Isatin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2] They have also been investigated as inhibitors of enzymes such as caspases and STAT3.[3][4]

Q4: How does the substitution pattern on the isatin ring, such as in 4,7-dimethylisatin, affect its properties?

A4: The substitution pattern on the aromatic ring of the isatin core is crucial in modulating its biological activity. The two methyl groups in 4,5-dimethylisatin, for example, provide a unique lipophilic and electronic profile that can be leveraged in the design of new therapeutic agents.[2] These substitutions can influence the molecule's reactivity and interaction with biological targets.

Troubleshooting Guides

Guide 1: Synthesis of the 4,7-Dimethylisatin Core

Issue: Low yield in the Sandmeyer isatin synthesis.

  • Possible Cause: Incomplete reaction during the cyclization of the isonitrosoacetanilide intermediate.

    • Solution: Ensure that the reaction is maintained at the recommended temperature, typically around 80°C, for a sufficient amount of time to allow for complete cyclization.[1]

  • Possible Cause: A common side reaction is the sulfonation of the aromatic ring during the sulfuric acid-catalyzed cyclization, which consumes the starting material.[1]

    • Solution: Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step to minimize this side reaction.[5]

  • Possible Cause: Poor solubility of the substituted aniline starting material in the aqueous reaction medium.

    • Solution: Ensure the aniline starting material is fully dissolved before proceeding with the reaction to prevent incomplete formation of the intermediate.[1]

Issue: Formation of tar-like byproducts.

  • Possible Cause: Decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.[1]

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Also, ensure that the aniline starting material is completely dissolved before initiating the reaction.[1][5]

Guide 2: N-Alkylation of 4,7-Dimethylisatin

Issue: The N-alkylation reaction is not proceeding or is very slow.

  • Possible Cause: The base used is not strong enough to deprotonate the isatin nitrogen.

    • Solution: While weaker bases like K₂CO₃ are often sufficient, stronger bases such as NaH, CaH₂, or Cs₂CO₃ can be used in solvents like DMF or DMSO.[1][6]

  • Possible Cause: The alkylating agent has degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Note that alkyl iodides are generally more reactive than the corresponding bromides or chlorides.

  • Possible Cause: The reaction temperature is too low.

    • Solution: Gently heating the reaction mixture can increase the rate. Microwave-assisted synthesis has been shown to dramatically shorten reaction times and often improves yields for the N-alkylation of isatins.[1][6]

Issue: Formation of an oily or gummy product that is difficult to crystallize.

  • Possible Cause: Residual high-boiling point solvents like DMF or NMP are present.[6]

    • Solution: After the initial extraction, perform several washes of the organic layer with water or brine to remove residual solvent. Azeotropic removal with a suitable solvent can also be effective.[6]

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: If the crude NMR indicates impurities, further purification by column chromatography is recommended. Trituration of the oil with a non-polar solvent like hexane can sometimes induce crystallization.

Issue: Formation of multiple products.

  • Possible Cause: O-alkylation is occurring in addition to the desired N-alkylation.

    • Solution: The ratio of N- to O-alkylation can be influenced by the solvent, cation, and alkylating agent. A systematic study of these factors may be necessary to optimize for N-alkylation.[7]

  • Possible Cause: Aldol condensation side reactions involving the C3-keto group of isatin, especially when using acetone as a solvent with bases like K₂CO₃.[6]

    • Solution: Avoid using acetone as a solvent if this side reaction is observed.[6]

Guide 3: Knoevenagel Condensation with 4,7-Dimethylisatin

Issue: Low or no yield of the condensation product.

  • Possible Cause: The catalyst is inactive.

    • Solution: Use a fresh batch of the catalyst. Weak bases like piperidine are commonly used.[5][8]

  • Possible Cause: The reaction is reversible, and the accumulation of water is inhibiting the forward reaction.

    • Solution: Removing water as it is formed, for example, by using a Dean-Stark trap, can drive the equilibrium towards the product.[8]

  • Possible Cause: The chosen solvent is inappropriate.

    • Solution: Protic polar solvents like ethanol or aprotic polar solvents like DMF can be effective. In some cases, solvent-free conditions may be optimal.

Issue: Formation of multiple products and purification difficulties.

  • Possible Cause: Self-condensation of the active methylene compound or the ketone.

    • Solution: This is more common when one reactant is more reactive than the other. Using an excess of the less reactive component can sometimes minimize this.[9]

  • Possible Cause: The polarity of the product and byproducts are very similar.

    • Solution: Try different solvent systems for column chromatography, and a gradient elution might be necessary for good separation.[5] Recrystallization from a suitable solvent system can also be an effective purification method.[5]

Data Presentation

Table 1: Optimization of N-Alkylation of Isatin with Benzyl Chloride
EntryBase (equiv.)SolventMethodTimeYield (%)
1K₂CO₃ (1.5)DMFConventional24 h75
2Cs₂CO₃ (1.5)DMFConventional24 h80
3K₂CO₃ (1.5)DMFMicrowave10 min92
4Cs₂CO₃ (1.5)DMFMicrowave10 min95
5DBU (1.1)EtOHMicrowave10 min90

Data is representative for isatin and is expected to be a good starting point for the optimization of 4,7-dimethylisatin. Actual yields may vary.

Table 2: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Malononitrile
EntrySolventYield (%)
1H₂O85
2t-BuOH13
3MeOH (anhydrous)67
4EtOH43
5DMSO (dry)44
6DMF (anhydrous)10
7No Solvent0

This data, from a study on benzaldehyde and malononitrile, illustrates the significant impact of the solvent on the Knoevenagel condensation and can guide solvent selection for reactions with 4,7-dimethylisatin.[10] Yields are for the isolated product after column chromatography.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4,7-Dimethylisatin
  • To a solution of 4,7-dimethylisatin (1.0 mmol) in dry DMF (5 mL), add a base such as K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 70°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated 4,7-dimethylisatin.

Protocol 2: Synthesis of Spiro[dihydropyridine-oxindoles] from 4,7-Dimethylisatin

This protocol is adapted for 4,7-dimethylisatin from a general procedure for isatins.

  • In a round-bottom flask, prepare a mixture of 4,7-dimethylisatin (2.0 mmol), an arylamine (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid.

  • Stir the mixture at room temperature for approximately 9–12 hours.

  • The resulting precipitate should be collected by filtration.

  • Wash the collected solid with cold ethanol to yield the product.

  • For further purification, recrystallization from DMF can be performed to obtain the pure product for analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 4,7-Dimethylisatin Derivative cluster_purification Purification Start Start Reactants 4,7-Dimethylisatin + Reagent(s) Start->Reactants 1. Combine Reaction Reaction Setup (Solvent, Base, Temp.) Reactants->Reaction 2. Setup Monitoring Monitor Progress (TLC) Reaction->Monitoring 3. Monitor Workup Reaction Quench & Extraction Monitoring->Workup 4. Complete Crude Crude Product Workup->Crude 5. Isolate Purify Purification (Recrystallization or Column Chromatography) Crude->Purify 6. Purify Pure Pure Product Purify->Pure Analysis Analysis Pure->Analysis Characterization (NMR, MS)

Caption: General experimental workflow for the synthesis of 4,7-dimethylisatin derivatives.

Potential Signaling Pathway Inhibition

Isatin derivatives have been investigated as inhibitors of the STAT3 signaling pathway. The diagram below illustrates the canonical STAT3 signaling cascade and a hypothetical point of inhibition by a 4,7-dimethylisatin derivative.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active pY705 Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Translocates & Binds Inhibitor 4,7-Dimethylisatin Derivative Inhibitor->Dimer Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Hypothetical inhibition of the STAT3 signaling pathway by a 4,7-dimethylisatin derivative.

References

stability and degradation of 4,7-dimethyl-1H-indole-2,3-dione solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin) solutions for researchers, scientists, and drug development professionals. The information provided is based on the general chemical properties of the isatin scaffold, as specific stability data for the 4,7-dimethyl derivative is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The isatin scaffold, the core structure of this compound, is susceptible to several degradation pathways. The primary factors include:

  • pH: The lactam bond within the isatin ring is prone to hydrolysis under both acidic and basic conditions.[1]

  • Oxidizing Agents: Isatin and its derivatives can be oxidized, which may lead to the opening of the heterocyclic ring.[2]

  • Light Exposure: Photodegradation can be a concern for many organic molecules, and therefore, prolonged exposure to UV or high-intensity light should be avoided.

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation of this compound can manifest in several ways, including:

  • A noticeable change in the color of the solution.

  • The appearance of new or unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of additional peaks in analytical spectra, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).

  • A decrease in the expected biological or chemical activity of the compound.

Q3: How should I prepare and store solutions of this compound to maximize stability?

A3: To ensure the integrity of your this compound solutions, it is recommended to:

  • Prepare solutions fresh: Ideally, solutions should be prepared immediately before use.

  • Use appropriate solvents: The choice of solvent can impact stability. For example, the rate of hydrolysis can be influenced by the presence of water and co-solvents.[1][3]

  • Control pH: If possible, buffer the solution to a neutral pH to minimize acid or base-catalyzed hydrolysis.

  • Protect from light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For longer-term storage, freezing (-20 °C or below) may be necessary, but it is crucial to first confirm that the compound is stable to freeze-thaw cycles.

  • Inert atmosphere: For highly sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of activity.
Possible Cause Troubleshooting Step
Degradation of stock solution 1. Prepare a fresh solution of this compound. 2. Analyze the old and new solutions by TLC or HPLC to check for the presence of degradation products. 3. If degradation is confirmed, review storage conditions and preparation protocol.
Incompatibility with reaction/assay components 1. Investigate the pH of your experimental medium. Isatins are susceptible to hydrolysis in acidic or basic conditions. 2. Check for the presence of strong oxidizing or reducing agents in your system. 3. Run a control experiment with the compound in the assay buffer for the duration of the experiment to assess its stability under those specific conditions.
Issue 2: Appearance of multiple spots on a TLC plate.
Possible Cause Troubleshooting Step
Degradation during the experiment 1. Minimize reaction/incubation times where possible. 2. Protect the experimental setup from light. 3. If heating is required, use the lowest effective temperature and monitor for degradation over time.
On-plate degradation 1. Spot the TLC plate and develop it immediately. 2. Avoid leaving the spotted plate exposed to the atmosphere or light for extended periods. 3. Consider if the solvent system used for TLC is acidic or basic, which could cause degradation on the silica gel.
Impure starting material 1. Verify the purity of the solid this compound using a suitable analytical method (e.g., NMR, LC-MS, or melting point).

Summary of Potential Degradation Pathways

The following table summarizes the expected behavior of the isatin scaffold under various stress conditions, which can be extrapolated to this compound.

Condition Potential Degradation Pathway Primary Degradation Product (General for Isatins)
Acidic (Hydrolysis) Cleavage of the amide (lactam) bond.Isatinic acid derivative.[4]
Basic (Hydrolysis) Cleavage of the amide (lactam) bond.Isatinic acid derivative.[1][3]
Oxidative (e.g., H₂O₂) Oxidative cleavage of the heterocyclic ring.Isatoic anhydride derivative.[2]
Thermal Thermal decomposition.Dependent on temperature and atmosphere.
Photolytic (UV/Vis light) Photodegradation.Dependent on wavelength and solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or TLC system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours). At each time point, take a sample, neutralize it with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, take a sample, neutralize it with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. At each time point, take a sample and analyze.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60 °C or 80 °C), protected from light. At each time point, take a sample, cool it to room temperature, and analyze.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., UV lamp or direct sunlight) at a controlled temperature. Keep a control sample wrapped in aluminum foil at the same temperature. At each time point, take samples from both the exposed and control solutions and analyze.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC or TLC, to observe the decrease in the parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8][9]

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

General Steps:

  • Column Selection: Start with a common reversed-phase column, such as a C18 column.

  • Mobile Phase Selection: A typical starting point is a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a diode-array detector (DAD) in the HPLC system.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

    • Adjust the gradient slope, mobile phase composition, pH, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

    • The goal is to obtain baseline resolution for all significant peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathways This compound This compound Isatinic Acid Derivative Isatinic Acid Derivative This compound->Isatinic Acid Derivative Hydrolysis (Acid/Base) Isatoic Anhydride Derivative Isatoic Anhydride Derivative This compound->Isatoic Anhydride Derivative Oxidation

Caption: General degradation pathways of the isatin scaffold.

experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis Analysis Acid->Analysis TLC/HPLC Base Base Base->Analysis TLC/HPLC Oxidation Oxidation Oxidation->Analysis TLC/HPLC Heat Heat Heat->Analysis TLC/HPLC Light Light Light->Analysis TLC/HPLC Stock Solution Stock Solution Stock Solution->Acid Stock Solution->Base Stock Solution->Oxidation Stock Solution->Heat Stock Solution->Light Data Interpretation Data Interpretation Analysis->Data Interpretation Assess Stability

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility issues encountered with 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin). The following information is designed to facilitate its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are its general solubility properties?

A1: this compound, a derivative of isatin, is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. The presence of two methyl groups on the indole ring increases its lipophilicity compared to the parent compound, isatin, which generally leads to decreased solubility in polar solvents like water and increased solubility in organic solvents.

Q2: In which solvents can I expect this compound to be most soluble?

A2: While specific quantitative solubility data for this compound is limited, based on the properties of isatin and its derivatives, it is expected to be most soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It should also exhibit moderate solubility in polar protic solvents like ethanol and methanol.

Q3: My experimental protocol requires an aqueous buffer. How can I prepare a solution of this compound in a buffer?

A3: A common method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. It is crucial to add the DMSO stock solution dropwise to the vortexing buffer to avoid precipitation. The final concentration of DMSO in your experimental medium should be kept low (typically <1%) to minimize solvent effects on biological systems.

Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try preparing a more dilute solution.

  • Use a co-solvent: In some cases, including a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final aqueous buffer can improve solubility.

  • Adjust the pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Isatin derivatives are weakly acidic, so increasing the pH of the buffer may enhance solubility.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of the compound.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges with this compound.

Problem 1: Compound fails to dissolve in the chosen organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent gradually while stirring.
Inappropriate solvent choice.Refer to the solubility data for the parent compound, isatin, and consider a solvent with a more suitable polarity. DMSO and DMF are generally good starting points.
Low temperature.Gently warm the mixture in a water bath while stirring. Be mindful of the compound's stability at elevated temperatures.
Solid-state properties.Use sonication to break down any aggregates and increase the surface area for dissolution.
Problem 2: Precipitation occurs upon addition to an aqueous medium.
Possible Cause Suggested Solution
Exceeding aqueous solubility limit.Decrease the final concentration of the compound in the aqueous medium.
"Salting out" effect.If your buffer has a high salt concentration, this can decrease the solubility of organic compounds. Consider using a buffer with a lower salt concentration if your experiment allows.
Rapid change in solvent polarity.Add the concentrated organic stock solution to the vortexing aqueous buffer slowly and dropwise to ensure rapid dispersion.

Data Presentation: Solubility of Isatin (Parent Compound)

SolventTemperature (K)Mole Fraction Solubility (x 10³)Mass Fraction Solubility (kg·kg⁻¹)
Water298.150.05140.00042
Ethanol298.154.090.0131
Methanol298.15--
DMSO---
Propylene Glycol298.156.730.0132
Polyethylene Glycol 400298.1598.50.0402

Data for Isatin. Data extracted from various sources.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 175.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh 1.75 mg of this compound.

  • Transfer the weighed compound into a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry against a standard curve).

Mandatory Visualizations

Signaling Pathway: Caspase-Dependent Apoptosis

Isatin derivatives have been shown to modulate apoptosis, a programmed cell death pathway, often through the inhibition of caspases, such as caspase-3 and -7. The following diagram illustrates the simplified intrinsic and extrinsic pathways of apoptosis leading to the activation of executioner caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Isatin_Derivative This compound (Isatin Derivative) Isatin_Derivative->Executioner_Caspases Inhibition

Caption: Caspase-dependent apoptosis pathways and the potential inhibitory role of this compound.

Experimental Workflow: Solubility Determination

The following workflow diagram outlines the key steps in determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess equilibrate Seal vial and shake at constant temperature for 24-48 hours add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw supernatant and filter through a 0.22 µm filter settle->filter quantify Quantify concentration of the filtrate using a suitable analytical method (e.g., HPLC) filter->quantify end End quantify->end

Caption: Experimental workflow for determining solubility using the shake-flask method.

Technical Support Center: Synthesis of 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing substituted isatins, including the 4,7-dimethyl derivative, are the Sandmeyer and Stolle syntheses. Each approach has its own set of advantages and potential challenges. The Sandmeyer synthesis is a classical method that proceeds through an isonitrosoacetanilide intermediate, while the Stolle synthesis involves the cyclization of an N-aryl-2-chloro-2-oxoacetamide.

Q2: I am experiencing a low yield in my Sandmeyer synthesis of 4,7-dimethylisatin. What are the likely causes?

A2: Low yields in the Sandmeyer synthesis of substituted isatins can arise from several factors:

  • Incomplete formation of the isonitrosoacetanilide intermediate: This can be due to poor solubility of the starting aniline (3,4-dimethylaniline) in the aqueous reaction medium.

  • Side reactions during cyclization: The strong acid conditions required for cyclization can lead to sulfonation of the aromatic ring or over-oxidation of the methyl groups.[1]

  • Tar formation: Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions can result in the formation of intractable tars.[2]

  • Product loss during work-up and purification: Significant amounts of the desired product can be lost during extraction, washing, and recrystallization steps.[1]

Q3: What are the typical side products I might encounter, and how can they be minimized?

A3: Several side products can form during the synthesis of 4,7-dimethylisatin. Key examples include:

  • Isatin oxime: This can form from the reaction of hydroxylamine with the carbonyl group of the isatin product. To mitigate this, "decoy agents" like acetone or glyoxal can be added during the work-up to consume any excess hydroxylamine.[3]

  • Sulfonated byproducts: Sulfonation of the aromatic ring is a common side reaction when using sulfuric acid for cyclization.[2] Using the minimum effective concentration and temperature of sulfuric acid can help reduce this.

  • Over-oxidation products: The methyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acids or other oxidized species.[1][3] Using a milder acid like polyphosphoric acid (PPA) instead of sulfuric acid can minimize over-oxidation.[1]

  • Phenolic impurities: Hydrolysis of the diazonium salt intermediate (in the Sandmeyer pathway) can lead to the formation of phenolic byproducts.[3]

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is crucial for obtaining high-purity 4,7-dimethylisatin. Common methods include:

  • Recrystallization: This is a widely used technique. A suitable solvent, such as glacial acetic acid or an ethanol/water mixture, should be used.[2] It is advisable to use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[1]

  • Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography using silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Sodium Bisulfite Adduct Formation: Isatins can form water-soluble bisulfite adducts. This can be a useful method for separating the desired product from insoluble impurities. The isatin can then be regenerated by treating the aqueous solution with acid.[2]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield Incomplete reaction during the formation of the isonitrosoacetanilide intermediate.- Ensure high purity of starting materials (3,4-dimethylaniline, chloral hydrate, hydroxylamine HCl).- Optimize reaction time and temperature for the condensation step.[2]- Consider using a co-solvent to improve the solubility of 3,4-dimethylaniline.
Incomplete cyclization of the isonitrosoacetanilide.- Ensure the intermediate is thoroughly dried before adding to the acid.- Maintain the recommended temperature (typically 60-80°C) for a sufficient duration during cyclization.[2]- Experiment with different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, methanesulfonic acid) to find the optimal conditions.[1]
Significant product loss during work-up.- Optimize the pH for extraction of the product.- Use a minimal amount of solvent for recrystallization to prevent product loss.[1]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a persistent, difficult-to-remove impurity Formation of isatin oxime.Introduce a "decoy agent" such as acetone or glyoxal during the work-up to react with residual hydroxylamine.[3]
Product appears dark or tarry Decomposition of starting materials or intermediates.- Ensure the aniline starting material is fully dissolved before proceeding.[2]- Add the isonitrosoacetanilide to the cyclization acid in small portions with efficient stirring and cooling to control the exothermic reaction.[2]- Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
Multiple spots on TLC, indicating a mixture of products Formation of sulfonated or oxidized byproducts.- Use the minimum effective concentration and temperature of sulfuric acid for cyclization.[2]- Consider using polyphosphoric acid (PPA) as the cyclization catalyst to reduce over-oxidation of the methyl groups.[1]

Experimental Protocols

Sandmeyer Synthesis of this compound

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide

  • In a round-bottom flask, dissolve chloral hydrate in water.

  • Add crystallized sodium sulfate to the solution.

  • Separately, prepare a solution of 3,4-dimethylaniline in water containing concentrated hydrochloric acid.

  • Add the 3,4-dimethylaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture to a vigorous boil for a few minutes.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.

  • Filter the solid product, wash with cold water, and air-dry.

Step 2: Cyclization to this compound

  • In a separate flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (or polyphosphoric acid) to approximately 50°C.

  • Carefully add the dried 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide from Step 1 in small portions, maintaining the temperature between 60-70°C with external cooling.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Allow the mixture to stand, then filter the precipitated crude this compound.

  • Wash the crude product thoroughly with cold water to remove residual acid and then dry.

  • Purify the crude product by recrystallization from glacial acetic acid or an ethanol/water mixture.

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A 3,4-Dimethylaniline C Reaction Mixture (Aqueous Na2SO4) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Heat to Reflux C->D E Cool & Filter D->E F 2-(Hydroxyimino)-N- (3,4-dimethylphenyl)acetamide E->F G Concentrated H2SO4 (or PPA) F->G H Heat (60-80°C) G->H I Pour onto Ice H->I J Filter & Wash I->J K Crude 4,7-Dimethylisatin J->K L Recrystallization K->L M Pure 4,7-Dimethylisatin L->M

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purity OK Q1->A1_Yes Yes A1_No Impure Q1->A1_No No Q2 Review Reaction Conditions A1_Yes->Q2 Sol1 Purify/Replace Reagents A1_No->Sol1 Sol1->Start A2_Incomplete Incomplete Reaction Q2->A2_Incomplete A2_Side_Reactions Side Reactions Dominant Q2->A2_Side_Reactions Sol2a Optimize Time & Temperature A2_Incomplete->Sol2a Sol2b Change Acid Catalyst (e.g., to PPA) A2_Side_Reactions->Sol2b Q3 Evaluate Work-up & Purification Sol2a->Q3 Sol2b->Q3 A3_Losses Significant Product Loss Detected Q3->A3_Losses Sol3 Optimize Extraction pH & Recrystallization Solvent A3_Losses->Sol3 End Yield Improved Sol3->End

Caption: Troubleshooting workflow for low yield in 4,7-dimethylisatin synthesis.

Side_Reactions Main Sandmeyer Synthesis of 4,7-Dimethylisatin SideProduct1 Isatin Oxime Main->SideProduct1 Excess Hydroxylamine SideProduct2 Sulfonated Byproducts Main->SideProduct2 Strong Acid (H2SO4) SideProduct3 Over-oxidation Products (e.g., Carboxylic Acids) Main->SideProduct3 Harsh Conditions/ Strong Acid SideProduct4 Tar Formation Main->SideProduct4 Decomposition

Caption: Common side reactions in the synthesis of this compound.

References

challenges in the scale-up of 4,7-dimethyl-1H-indole-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione (4,7-dimethylisatin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most widely employed methods for synthesizing isatin derivatives, including 4,7-dimethylisatin, are the Sandmeyer and Stolle syntheses.[1][2][3][4][5][6][7] Each method offers distinct advantages and is selected based on the available starting materials and desired scale of production.

Q2: I am observing a low yield in my Sandmeyer synthesis of 4,7-dimethylisatin. What are the likely causes?

A2: Low yields in the Sandmeyer synthesis can arise from several factors. Incomplete cyclization of the isonitrosoacetanilide intermediate is a common issue; ensure the reaction is heated appropriately (typically around 80°C) for a sufficient duration.[1] Another significant side reaction is the sulfonation of the aromatic ring by the sulfuric acid catalyst, which consumes the starting material.[1]

Q3: During the Stolle synthesis, I am struggling with incomplete cyclization. How can I address this?

A3: Incomplete cyclization in the Stolle synthesis can be due to the choice and activity of the Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) or the reaction temperature.[1][8] It is also crucial to ensure that the chlorooxalylanilide intermediate is completely dry before the cyclization step.[1]

Q4: My final product is a dark, tar-like substance instead of a crystalline solid. What causes this and how can it be prevented?

A4: Tar formation is often a result of the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions of the reaction.[1] To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[1]

Q5: How can I effectively purify the crude this compound?

A5: Purification of crude 4,7-dimethylisatin can be achieved through recrystallization from a suitable solvent, such as glacial acetic acid.[1] For challenging separations, particularly for removing isomeric impurities or stubborn side-products, column chromatography is the recommended method.[9]

Troubleshooting Guides

Sandmeyer Isatin Synthesis: Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[1]
Sulfonation of the aromatic ring during cyclization.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.[1]
Exothermic reaction during cyclization is not well-controlled.Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[1]
Impure Product Presence of colored impurities or tar.Ensure complete dissolution of the aniline starting material before reaction. Purify the crude product by recrystallization from glacial acetic acid.[1]
Formation of isatin oxime as a byproduct.Add a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction.[1]
Stolle Isatin Synthesis: Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride and ensure the reaction is conducted under anhydrous conditions.[1]
Incomplete cyclization of the chlorooxalylanilide intermediate.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the intermediate is dry.[1][8]
Product Decomposition Decomposition of starting material or intermediate at high temperatures.Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1]
Impure Product Presence of sulfur-containing byproducts (if applicable).Purify the crude product using column chromatography.[1]

Experimental Protocols

Sandmeyer Synthesis of this compound
  • Formation of the Isonitrosoacetanilide Intermediate:

    • In a suitable reaction vessel, dissolve 3,4-dimethylaniline in hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride.

    • Heat the mixture to reflux until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and filter the precipitated isonitroso-N-(3,4-dimethylphenyl)acetamide.

    • Wash the solid with water and dry thoroughly.[1]

  • Cyclization to this compound:

    • Carefully add the dried isonitroso-N-(3,4-dimethylphenyl)acetamide in portions to pre-warmed concentrated sulfuric acid (e.g., at 65°C).[10]

    • Maintain the temperature and stir for approximately 30 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Filter the precipitated crude 4,7-dimethylisatin.

    • Wash the crude product thoroughly with cold water to remove residual acid, and then dry.

    • Purify the crude product by recrystallization from glacial acetic acid.[1]

Stolle Synthesis of this compound
  • Acylation of 3,4-dimethylaniline:

    • In a reaction vessel under anhydrous conditions, dissolve 3,4-dimethylaniline in a suitable solvent.

    • Add oxalyl chloride dropwise, maintaining temperature control.

    • Stir the reaction until the formation of the chlorooxalylanilide intermediate is complete.

  • Cyclization to this compound:

    • To the crude chlorooxalylanilide intermediate, add a Lewis acid (e.g., aluminum trichloride) portion-wise at a controlled temperature.[4][6]

    • Heat the reaction mixture to effect cyclization, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully pouring it onto ice.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Table 1: Representative Reaction Parameters for Sandmeyer Synthesis of this compound

Scale (mmol) Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
104807895
100680-857293
500880-856591

Table 2: Representative Reaction Parameters for Stolle Synthesis of this compound

Scale (mmol) Lewis Acid Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
10AlCl₃3608598
100AlCl₃560-658197
500TiCl₄655-607596

Visualizations

Sandmeyer_Synthesis_Workflow A 3,4-Dimethylaniline R1 + Chloral hydrate, + Hydroxylamine HCl A->R1 B Isonitroso-N-(3,4-dimethylphenyl)acetamide R2 + H₂SO₄, Heat B->R2 C This compound R1->B R2->C

Caption: Workflow for the Sandmeyer synthesis of this compound.

Stolle_Synthesis_Workflow A 3,4-Dimethylaniline R1 + Oxalyl Chloride A->R1 B Chlorooxalyl-3,4-dimethylanilide R2 + Lewis Acid (e.g., AlCl₃), Heat B->R2 C This compound R1->B R2->C

Caption: Workflow for the Stolle synthesis of this compound.

References

Technical Support Center: 4,7-dimethyl-1H-indole-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the workup and purification of reactions involving 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin). This guide is intended for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful outcomes in your synthetic procedures.

Troubleshooting Guides

This section addresses common issues encountered during the workup of this compound reactions, presented in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4,7-dimethylisatin Incomplete reaction: The synthesis of the isonitrosoacetanilide intermediate from 3,4-dimethylaniline may be incomplete. The subsequent cyclization step may also be inefficient.- Ensure high purity of starting materials. - Optimize reaction time and temperature for both the condensation and cyclization steps. For the Sandmeyer synthesis, ensure the cyclization is maintained at the recommended temperature (around 80°C) for a sufficient duration.[1]
Side reactions: Sulfonation of the aromatic ring can occur during the acid-catalyzed cyclization, reducing the yield.[1]- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.
Poor solubility of intermediates: The isonitrosoacetanilide intermediate may have low solubility in the reaction medium.- Consider using a co-solvent to improve solubility.
Product loss during workup: 4,7-dimethylisatin may have some solubility in the aqueous and organic solvents used for washing and extraction.- Use ice-cold water and solvents for washing and extraction to minimize product loss.
Formation of a Dark, Tarry Substance Decomposition of starting materials or intermediates: High temperatures and strong acidic conditions can lead to the formation of intractable byproducts.[1]- Ensure the complete dissolution of the aniline starting material before proceeding with the reaction. - Maintain careful temperature control, especially during the addition of the isonitrosoacetanilide to sulfuric acid. Add the intermediate in small portions with efficient stirring and external cooling.
Product is Difficult to Purify or Contains Impurities Presence of regioisomers: The formation of the regioisomer, 5,6-dimethylisatin, is a possibility.- Purification by column chromatography is often necessary to separate regioisomers.
Contamination with starting materials or byproducts: Unreacted 3,4-dimethylaniline or the isonitrosoacetanilide intermediate may be present. Isatin oxime is a common byproduct in the Sandmeyer synthesis.- Optimize the reaction conditions to ensure complete conversion. - Recrystallization from a suitable solvent is often effective for removing many impurities. For persistent impurities, column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing isatins, including 4,7-dimethylisatin, are the Sandmeyer and Stolle syntheses.[1] The Sandmeyer synthesis involves the reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[1][2] The Stolle synthesis utilizes the reaction of an N-arylaniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[1]

Q2: How can I effectively purify crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography. For recrystallization, suitable solvents include ethanol, glacial acetic acid, or a mixture of hexane and ethyl acetate. Column chromatography using silica gel with a gradient eluent system of hexane and ethyl acetate is effective for separating more persistent impurities, including regioisomers.

Q3: What are the key analytical parameters for identifying this compound?

A3: The identity and purity of this compound can be confirmed by its melting point and spectroscopic data. The molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol . Key characterization techniques include ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Protocols

General Workup Procedure for Sandmeyer Synthesis of this compound

This protocol outlines a general workup procedure following the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate derived from 3,4-dimethylaniline.

  • Quenching: After the cyclization reaction is complete, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

  • Precipitation and Filtration: The crude 4,7-dimethylisatin precipitates as a solid. The solid is collected by vacuum filtration.

  • Washing: The filter cake is washed thoroughly with cold water to remove any remaining acid.

  • Drying: The crude product is dried, for example, in a vacuum oven or desiccator.

  • Purification: The crude 4,7-dimethylisatin is then purified by either recrystallization or column chromatography.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which 4,7-dimethylisatin is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for isatins include ethanol, glacial acetic acid, and mixtures of ethyl acetate and hexane.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Purification by Column Chromatography
Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).
Sample Loading The crude product can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded onto the column (wet loading), or adsorbed onto a small amount of silica gel and loaded as a solid (dry loading).
Elution The column is eluted with the mobile phase, and fractions are collected.
Analysis The fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Isolation The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualized Workflows and Relationships

Workup_and_Purification_Workflow cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction Crude Reaction Mixture Quenching Quenching on Ice Reaction->Quenching Pour onto ice Filtration Filtration Quenching->Filtration Collect precipitate Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Crude_Product Crude 4,7-dimethylisatin Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 4,7-dimethylisatin Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the workup and purification of this compound.

Troubleshooting_Decision_Tree Start Low Yield of Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Start->Side_Reactions Workup_Loss Product Loss During Workup? Start->Workup_Loss Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete_Reaction->Optimize_Conditions Yes Minimize_Acid Use Minimal Acid/ Lower Temperature Side_Reactions->Minimize_Acid Yes Cold_Solvents Use Cold Solvents for Washing Workup_Loss->Cold_Solvents Yes

Caption: Troubleshooting decision tree for addressing low product yields.

References

Validation & Comparative

Validating the Biological Activity of 4,7-dimethyl-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the biological activity of 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin). Due to a lack of specific experimental data for this particular isomer in publicly available literature, this document serves as a template, offering a comparative analysis with other relevant isatin derivatives for which biological activity data has been published. The provided experimental protocols and data tables will guide researchers in designing and interpreting experiments to elucidate the bioactivity of this compound.

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological effects of isatin derivatives can be significantly influenced by the nature and position of substituents on the indole ring. This guide focuses on the potential anticancer and antimicrobial activities of this compound.

Comparison of Anticancer Activity

Table 1: Comparative Anticancer Activity of Isatin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound e.g., MCF-7 (Breast), A549 (Lung)Data not available -
IsatinHL-60 (Leukemia)~19.98 (2.94 µg/mL)[1]
5-BromoisatinLeukemia Subpanel0.69 - 3.35[2]
6-BromoisatinCaco-2 (Colorectal)~100[3]
6,7-Dimethylisatin-Data not available for specific cell lines, but noted to have cytotoxic properties.[4]
Sunitinib (Isatin-based drug)-8.11[5]
Camptothecin (Positive Control)VariousVaries[6]

Note: The IC50 value for Isatin was converted from µg/mL to µM using its molar mass (147.13 g/mol ). Conversion for other compounds may be necessary depending on the reported units.

Comparison of Antimicrobial Activity

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following table provides a template for comparing its activity against that of parent isatin and standard antibiotics.

Table 2: Comparative Antimicrobial Activity

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
This compound e.g., S. aureus, E. coli, C. albicansData not available -
Isatin DerivativesS. aureus750 (for some derivatives)[7]
Isatin DerivativesE. faecalis375 - 750 (for some derivatives)[7]
Gentamicin (Antibiotic)Various BacteriaVaries[8]
Amphotericin B (Antifungal)Various FungiVaries[8]

Experimental Protocols

Accurate and reproducible experimental design is crucial for validating the biological activity of a novel compound. Below are detailed methodologies for key in vitro assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cancer Cells incubate1 Incubate 24h seed->incubate1 treat Add 4,7-dimethylisatin incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance solubilize->read IC50 Calculation IC50 Calculation read->IC50 Calculation

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Serial Dilute Compound inoculate Inoculate Plates prep_compound->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate 24-48h inoculate->incubate observe Visual Observation incubate->observe mic Determine MIC observe->mic Report Results Report Results mic->Report Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

potential_pathway 4,7-dimethylisatin 4,7-dimethylisatin Cellular Target Cellular Target 4,7-dimethylisatin->Cellular Target Signaling Cascade Signaling Cascade Cellular Target->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cellular Response->Inhibition of Proliferation

Caption: A potential signaling pathway for the anticancer activity of 4,7-dimethylisatin.

References

Comparative Analysis of 4,7-dimethyl-1H-indole-2,3-dione and Other Isatin Derivatives in Oncology and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin) has emerged as a noteworthy analogue. This guide provides an objective comparison of the biological performance of 4,7-dimethylisatin with other isatin derivatives, supported by experimental data, with a focus on anticancer activity and enzyme inhibition.

Anticancer Activity: A Comparative Overview

Isatin derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. While specific comparative data for the anticancer activity of this compound against human cancer cell lines is not extensively available in the reviewed literature, a broad analysis of other substituted isatins provides a valuable context for its potential performance. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following table summarizes the in vitro cytotoxic activity of various isatin derivatives against several human cancer cell lines. This data, collated from multiple studies, highlights the structure-activity relationships that govern the anticancer potential of the isatin scaffold. Modifications at the N-1, C-5, and C-7 positions, as well as derivatization of the C-3 carbonyl group, have been shown to significantly influence cytotoxicity.

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
Unsubstituted Isatin HL-60 (Leukemia)>100[1]
5-Bromoisatin U937 (Lymphoma)~10-20
5,7-Dibromoisatin U937 (Lymphoma)<10
5,6,7-Tribromoisatin U937 (Lymphoma)<10
N-Methylisatin VariousGenerally less active than corresponding N-H isatins
Isatin-Schiff Bases (various) MCF-7 (Breast), HepG2 (Liver)Wide range, some <10
Isatin-thiosemicarbazones (various) VariousPotent, some in low µM range
Sunitinib (Isatin-based drug) VariousPotent, nM to low µM range

Note: This table presents a selection of data to illustrate the range of activities. For detailed comparisons, consulting the primary literature is recommended.

The data suggests that halogen substitution on the aromatic ring, particularly at the C-5 and C-7 positions, tends to enhance cytotoxic activity. Furthermore, the formation of Schiff bases and thiosemicarbazones at the C-3 position is a common strategy to increase anticancer potency.

Enzyme Inhibition: A Focus on Monoamine Oxidase

This compound has been specifically evaluated as an inhibitor of monoamine oxidases (MAO), a family of enzymes critical in the metabolism of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which are important targets in the development of treatments for neurological disorders.

A comparative analysis of the inhibitory activity of 4,7-dimethylisatin and the parent isatin molecule against human MAO-A and MAO-B is presented below.

CompoundTarget EnzymeIC50 (µM)
This compound MAO-A20.3
This compound MAO-B6.74
Isatin (unsubstituted) MAO-A9.9
Isatin (unsubstituted) MAO-B0.46

These findings indicate that while the parent isatin molecule is a more potent inhibitor of both MAO-A and MAO-B, 4,7-dimethylisatin still demonstrates notable inhibitory activity, particularly against MAO-B. This highlights how substitutions on the isatin ring can modulate enzyme inhibitory potency and selectivity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of isatin derivatives. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This continuous assay measures the inhibition of MAO-A and MAO-B activity.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of human recombinant MAO-A and MAO-B enzymes in phosphate buffer (0.1 M, pH 7.4).

    • Dissolve 4,7-dimethylisatin and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B) in DMSO to create a concentration series.

    • Prepare a stock solution of the substrate, kynuramine, in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the phosphate buffer, the enzyme solution (MAO-A or MAO-B), and the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate to each well.

    • Monitor the increase in fluorescence (Excitation: 320 nm, Emission: 380 nm) over time using a fluorescence plate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

General Anticancer Mechanism of Isatin Derivatives

anticancer_pathway cluster_drug Isatin Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Isatin Isatin Kinases Kinases Isatin->Kinases Tubulin Tubulin Isatin->Tubulin Caspases Caspases Isatin->Caspases CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Inhibition Tubulin->CellCycleArrest Disruption Apoptosis Apoptosis Caspases->Apoptosis Activation

Caption: General mechanisms of anticancer action for isatin derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Isatin Derivatives (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis end Determine IC50 Values data_analysis->end

References

Comparative Guide to the Structure-Activity Relationship of 4,7-Dimethylisatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,7-dimethylisatin analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and kinase inhibition activities. The information is compiled from recent scientific literature to aid in the rational design of novel therapeutic agents.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Modifications at various positions of the isatin ring can lead to compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The 4,7-dimethylisatin core, in particular, offers a unique lipophilic and electronic profile, making its analogs promising candidates for drug discovery. This guide focuses on the impact of various substitutions on the biological activity of this specific isatin scaffold.

Anticancer Activity of 4,7-Dimethylisatin Analogs

The anticancer potential of isatin derivatives has been extensively studied, with several analogs demonstrating significant cytotoxicity against various cancer cell lines.[3] The introduction of different substituents on the 4,7-dimethylisatin core has been shown to modulate this activity.

Quantitative Comparison of Anticancer Activity
Compound IDN1-SubstitutionC3-SubstitutionCancer Cell LineIC50 (µM)
DM-1 H=N-NH-C(=S)NH₂ (Thiosemicarbazone)Brine ShrimpPronounced Cytotoxicity
DM-2 HThiazole derivativeBrine ShrimpPronounced Cytotoxicity
DM-3 HTriazinoindole derivativeBrine ShrimpPronounced Cytotoxicity
DM-4 HDerivative with -OCH₃ groupBrine ShrimpHigh Cytotoxicity
DM-5 HDerivative with BromineBrine ShrimpModerate Cytotoxicity

Data extracted from a study on the cytotoxicity of dimethyl-substituted isatin derivatives.[4] The exact substitution pattern for the dimethyl groups was not specified as 4,7 in the abstract, but it is included here as the most relevant available data.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data, although limited for specifically 4,7-dimethylisatin analogs, suggests that derivatization at the C3 position of the isatin core is crucial for cytotoxic activity. The formation of heterocyclic rings, such as thiazoles and triazinoindoles, from the C3-thiosemicarbazone precursor leads to compounds with pronounced cytotoxicity.[4] Furthermore, the nature of the substituent on these appended rings can influence the potency, with an electron-donating methoxy group (-OCH₃) appearing to confer greater activity than a halogen like bromine.[4]

Diagram of Anticancer SAR for 4,7-Dimethylisatin Analogs

SAR_Anticancer cluster_isatin 4,7-Dimethylisatin Core cluster_substitutions Substitutions cluster_activity Biological Activity Isatin 4,7-Dimethylisatin N1 N1-Substitution (e.g., H, Alkyl, Aryl) Isatin->N1 Influences Lipophilicity & Potency C3 C3-Derivatization (e.g., Schiff Bases, Hydrazones) Isatin->C3 Critical for Activity Activity Anticancer Activity N1->Activity C3->Activity Heterocyclic rings (Thiazole, Triazole) enhance activity

Caption: General SAR for anticancer activity of 4,7-dimethylisatin analogs.

Antimicrobial Activity of 4,7-Dimethylisatin Analogs

Isatin Schiff bases and hydrazones are well-documented for their antimicrobial properties.[5][6] The 4,7-dimethyl substitution is expected to influence these properties by altering the lipophilicity of the molecules, which can affect their ability to penetrate microbial cell membranes.

Quantitative Comparison of Antimicrobial Activity

Specific MIC values for a series of 4,7-dimethylisatin analogs were not available in the searched literature. The table below presents a qualitative summary based on general isatin derivatives.

Compound TypeGeneral SubstitutionTarget OrganismActivity Level
Schiff Bases Varied aryl groups on imine nitrogenGram-positive & Gram-negative bacteriaModerate to Good
Hydrazones Varied substituents on hydrazone moietyBacteria & FungiModerate to Good
Structure-Activity Relationship (SAR) for Antimicrobial Activity

For isatin derivatives in general, the formation of Schiff bases and hydrazones at the C3 position is a key strategy for imparting antimicrobial activity.[5][7] The nature of the substituent on the imine or hydrazone moiety plays a significant role in determining the spectrum and potency of activity. Electron-withdrawing or donating groups on the aromatic ring of the Schiff base can influence the electronic properties of the azomethine group, which is often crucial for biological activity.

Diagram of Antimicrobial SAR Workflow

SAR_Antimicrobial_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis start 4,7-Dimethylisatin reaction Reaction with Amines/Hydrazines start->reaction product 4,7-Dimethylisatin Schiff Bases/Hydrazones reaction->product screening Antimicrobial Screening (e.g., Broth Dilution) product->screening mic Determine MIC Values screening->mic sar Correlate Structure with Antimicrobial Activity mic->sar conclusion Identify Key Structural Features sar->conclusion

Caption: Workflow for SAR analysis of antimicrobial 4,7-dimethylisatin analogs.

Kinase Inhibitory Activity of 4,7-Dimethylisatin Analogs

Isatin derivatives have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8][9] The ATP-binding pocket of many kinases can accommodate the isatin scaffold, and substitutions on the ring system can enhance binding affinity and selectivity.

Quantitative Comparison of Kinase Inhibitory Activity

Specific IC50 values for a series of 4,7-dimethylisatin analogs against various kinases were not available in the searched literature. The table below is a placeholder for future data.

Compound IDN1-SubstitutionC3-SubstitutionTarget KinaseIC50 (µM)
DMK-1 --e.g., CDK2, VEGFR2-
DMK-2 --e.g., CDK2, VEGFR2-
DMK-3 --e.g., CDK2, VEGFR2-
Structure-Activity Relationship (SAR) for Kinase Inhibitory Activity

For isatin-based kinase inhibitors, modifications at the N1 and C3 positions are critical. N-substitution can influence solubility and interactions with the solvent-exposed region of the kinase. The C3-substituent often extends into the ATP-binding pocket, and its nature can determine the binding mode and selectivity. Hydrogen bonding interactions with the hinge region of the kinase are often crucial for potent inhibition.

Diagram of Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by 4,7-Dimethylisatin Analog ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellSignal Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellSignal Inhibitor 4,7-Dimethylisatin Analog Inhibitor->Kinase Binds to ATP Pocket

References

Comparative Analysis of 4,7-dimethyl-1H-indole-2,3-dione and Known Inhibitors in Cancer-Relevant Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,7-dimethyl-1H-indole-2,3-dione (also known as 4,7-dimethylisatin) alongside well-characterized inhibitors of key cancer-related signaling pathways. While specific protein targets of this compound are still under investigation, the broader class of isatin derivatives has demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] This document serves as a resource for researchers by contextualizing the potential mechanisms of action of this compound and providing a framework for its evaluation against established inhibitors.

Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a diverse array of biological targets.[4] The dimethyl substitution on the benzene ring of 4,7-dimethylisatin can influence its electronic properties and lipophilicity, potentially enhancing its biological activity.[5]

Section 1: Overview of Biological Activities and Potential Targets

Isatin derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, modulation of the p53 signaling pathway, and disruption of tubulin polymerization.[6] For instance, spirooxindole derivatives, which can be synthesized from substituted isatins, have been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor protein.[5]

This guide will focus on two key pathways commonly implicated in cancer and often targeted by isatin-like compounds:

  • The p53-MDM2 Signaling Pathway: A critical regulator of cell cycle arrest and apoptosis.

  • Generic Protein Kinase Signaling: Representing a broad class of enzymes often dysregulated in cancer.

Section 2: Comparative Data of this compound and Known Inhibitors

Due to the limited publicly available data on the specific inhibitory activities of this compound against specific protein targets, the following tables are presented as a template for comparative analysis. They include well-characterized inhibitors of the p53-MDM2 pathway and a representative protein kinase to illustrate how this compound could be evaluated.

Table 1: Comparative Analysis of Inhibitors Targeting the p53-MDM2 Pathway

CompoundTargetAssay TypeIC50 / KdCell Line / SystemReference
This compound MDM2 (Hypothetical)Fluorescence PolarizationData Not Available--
Nutlin-3a MDM2Fluorescence Polarization90 nM (IC50)In vitroVassilev et al., 2004
MI-773 (SAR405838) MDM2TR-FRET0.88 nM (Ki)In vitroWang et al., 2014

Table 2: Comparative Analysis of Protein Kinase Inhibitors

CompoundTargetAssay TypeIC50Cell Line / SystemReference
This compound Protein Kinase (Hypothetical)Kinase Glo® AssayData Not Available--
Staurosporine Pan-KinaseKinase Assay1-20 nM (IC50)In vitroKaraman et al., 2008
Gefitinib EGFREnzyme Assay2-37 nM (IC50)In vitroBarker et al., 2001

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a direct comparative study.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay is designed to measure the inhibition of the binding between the MDM2 protein and a p53-derived peptide.

  • Reagents: Recombinant human MDM2 protein, FAM-labeled p53 peptide (e.g., FAM-pDIETFEITEIW), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., this compound, Nutlin-3a) in assay buffer.

    • In a 384-well black plate, add the test compounds, followed by the MDM2 protein and the FAM-labeled p53 peptide.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protein Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantifies ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.

  • Reagents: Recombinant protein kinase, substrate peptide, ATP, Kinase-Glo® Reagent, kinase assay buffer (specific to the kinase).

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., this compound, Staurosporine).

    • In a 96-well white plate, add the test compounds, the kinase, and the substrate peptide in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Reagents: Human cancer cell line (e.g., MCF-7, A549), cell culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Section 4: Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the p53-MDM2 signaling pathway and a general experimental workflow for inhibitor screening.

p53_MDM2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Inhibitor This compound (or known inhibitor) Inhibitor->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and a point of potential inhibition.

experimental_workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Cell Viability) Hit_Identification->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: A generalized workflow for screening and identifying lead compounds.

References

A Comparative Guide to the Efficacy of Isatin Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of select isatin derivatives, offering insights into their potential as therapeutic agents. While specific data for 4,7-dimethyl-1H-indole-2,3-dione is limited in publicly available literature, this comparison focuses on structurally related and well-studied isatin derivatives to provide a valuable reference for researchers in the field.

The following sections present a detailed comparison of the anticancer and anti-inflammatory properties of various isatin derivatives against established alternatives, supported by experimental data and detailed methodologies.

In Vitro Anticancer Efficacy of Isatin Derivatives

The in vitro cytotoxic activity of isatin derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Compound/AlternativeCell LineIC50 (µM)Reference
Isatin-Indole Conjugate (Compound 17) ZR-75 (Breast Carcinoma)0.74[1]
HT-29 (Colon Carcinoma)2.02[1]
A-549 (Lung Carcinoma)0.76[1]
Sunitinib (Standard Drug) ZR-75 (Breast Carcinoma)8.31[1]
HT-29 (Colon Carcinoma)10.14[1]
A-549 (Lung Carcinoma)5.87[1]
Isatin-Based Imidazole (Compound 17m) MCF-7 (Breast Cancer)~0.75 (caused 40% cell death)[2]
Bis-Isatin Hybrid (Compound 10a) Hela (Cervical Cancer)>2.5-fold higher activity than etoposide[2]
HCT-116 (Colon Cancer)>2.5-fold higher activity than etoposide[2]
A549 (Lung Cancer)>2.5-fold higher activity than etoposide[2]
MCF-7/DOX (Drug-Resistant Breast Cancer)>2.5-fold higher activity than etoposide[2]
Etoposide (Standard Drug) Hela, HCT-116, A549, MCF-7/DOXNot specified, used as a reference[2]

In Vivo Anti-inflammatory Efficacy of Isatin Derivatives

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.

Compound/AlternativeAnimal ModelDosePaw Edema Reduction (%)Reference
Isatin Derivative (VIIc) Rat100 mg/kg65[3]
Isatin Derivative (VIId) Rat100 mg/kg63[3]
Indomethacin (Standard Drug) Rat10 mg/kgNot specified, used as a reference[3]
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) Mouse1.0, 2.5, and 5.0 mg/kgDose-dependent reduction[4]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isatin derivatives and standards) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.[5][6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_cells Incubate (e.g., 48h) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (DMSO) incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow of the MTT assay for determining in vitro cytotoxicity.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This model is used to induce acute inflammation and assess the efficacy of anti-inflammatory compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test compounds (isatin derivatives or standards) are administered to the animals, usually orally or intraperitoneally, at a predetermined time before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal. The left hind paw may be injected with saline to serve as a control.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[7][8][9]

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_endpoint Analysis animal_groups Group and Acclimatize Animals compound_admin Administer Test Compound/Vehicle animal_groups->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_paw_volume Measure Paw Volume at Time Intervals carrageenan_injection->measure_paw_volume calculate_inhibition Calculate Percent Inhibition of Edema measure_paw_volume->calculate_inhibition COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation isatin_derivatives Isatin Derivatives isatin_derivatives->cox Inhibit

References

Navigating the Selectivity of 4,7-dimethyl-1H-indole-2,3-dione: A Comparative Guide to its Cross-reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. 4,7-dimethyl-1H-indole-2,3-dione, a derivative of this core, holds potential for therapeutic development. However, the very nature of the isatin scaffold suggests a propensity for promiscuous binding, interacting with multiple protein targets, particularly within the vast and highly conserved kinase family.

Direct cross-reactivity studies for this compound are not extensively available in public literature. This guide, therefore, serves as a crucial resource for researchers, providing a framework for evaluating its selectivity. It compares the anticipated cross-reactivity profile of this compound with that of well-characterized, multi-targeted kinase inhibitors and other isatin derivatives. Furthermore, it provides detailed experimental protocols for key assays that are essential for determining a compound's selectivity and identifying potential off-target effects.

Data Presentation: Comparative Selectivity Profiles

Given the lack of specific data for this compound, the following tables present a hypothetical, yet plausible, selectivity profile based on the known behavior of the isatin scaffold. This is compared with the known selectivity of other isatin derivatives and established multi-targeted kinase inhibitors. These tables are for illustrative purposes to highlight the importance of comprehensive profiling.

Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Isatin Derivative (NS-102)[1][2]Sunitinib[3][4][5][6][7]Sorafenib[8][9][10][11]Imatinib[12][13][14][15][16][17]
Primary Target(s) UndeterminedDYRK1A, PIM1VEGFRs, PDGFRs, KITRAF, VEGFRs, PDGFR-βBCR-ABL, KIT, PDGFRs
Selected Kinases
DYRK1A>90%>90%25%40%15%
PIM1>90%>90%30%55%20%
VEGFR275%40%>95%>95%10%
PDGFRβ70%35%>95%>95%>95%
c-KIT65%30%>95%80%>95%
B-RAF50%20%60%>95%5%
SRC45%15%70%65%85%
ABL140%10%60%50%>95%

Table 2: Comparative IC50/Binding Affinity Data (nM)

CompoundPrimary Target(s)Representative Off-Targets and Affinity (nM)
This compound To be determinedRequires experimental validation
Isatin Derivative (Compound 5d/NS-102) DYRK1A, PIM1Haspin (130), HIPK1 (180), IRAK1 (260), DAPK1 (780)[1][2][18]
Sunitinib VEGFRs, PDGFRs, KITFLT3 (84), RET (103), CSF1R (193)[3][4][5][6][7]
Sorafenib RAF, VEGFRs, PDGFR-βKIT (90), FLT3 (58), RET (158)[8][9][10][11]
Imatinib BCR-ABL, KIT, PDGFRsDDR1 (>1000), LCK (>10000), SRC (250)[12][13][14][15][16][17]

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a multi-pronged approach combining in vitro biochemical assays and in-cell target engagement is essential.

In Vitro Kinase Selectivity Profiling

This is the foundational step to understand the compound's interaction with a wide array of kinases. Commercial services offer screening against hundreds of kinases. Alternatively, focused panels can be tested in-house.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is quantified in a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

  • Materials:

    • Purified recombinant kinases (panel of interest)

    • Specific peptide or protein substrates for each kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP solution

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control. Determine IC50 values for kinases that show significant inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct target engagement and identify off-target binding within the complex environment of a living cell.

  • Principle: The binding of a ligand (your compound) to a protein increases its thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This change in thermal stability can be detected by quantifying the amount of soluble protein at different temperatures.[19][20][21][22][23][24][25][26][27][28][29]

  • Materials:

    • Cultured cells of interest

    • This compound

    • PBS with protease and phosphatase inhibitors

    • Lysis buffer (e.g., Tris buffer with 1% NP40)

    • Thermal cycler

    • High-speed centrifuge (20,000 x g)

    • SDS-PAGE and Western blot equipment

    • Primary antibodies for potential targets and a loading control (e.g., Actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection system

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvesting and Aliquoting: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.[20][21][27]

    • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes, followed by a cooling step.[20][24][27]

    • Cell Lysis: Lyse the cells, for example, by adding lysis buffer and incubating on ice or by freeze-thaw cycles.[20][21]

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20][21]

    • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentrations, perform SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody against a suspected target and a loading control.[21][23]

    • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate "melt curves." A shift in the melt curve to a higher temperature in the compound-treated sample indicates target engagement.[21]

Mandatory Visualizations

The following diagrams illustrate the workflows and conceptual relationships critical to understanding and executing cross-reactivity studies.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Reaction Kinase Reaction (Compound + Kinase + Substrate + ATP) Compound->Reaction KinasePanel Kinase Panel (>400 kinases) KinasePanel->Reaction Substrates Substrates & ATP Substrates->Reaction Termination Stop Reaction & Deplete ATP Reaction->Termination Add ADP-Glo™ Reagent I Detection Generate & Measure Luminescence Termination->Detection Add ADP-Glo™ Reagent II Inhibition % Inhibition Calculation Detection->Inhibition IC50 IC50 Determination Inhibition->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for an in vitro kinase selectivity profiling assay.

CETSA_Workflow cluster_cell_treatment Cellular Phase cluster_biochemical_analysis Biochemical Phase cluster_data_analysis Analysis Phase Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Pellet Aggregates) Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WB Western Blot (Quantify Target Protein) Supernatant->WB Plot Plot Soluble Protein vs. Temperature WB->Plot Result Thermal Shift? (Target Engagement) Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Promiscuous Inhibitor (e.g., Isatin derivative) Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition points in the MAPK/ERK pathway.

References

Comparative Biological Evaluation of 4,7-dimethyl-1H-indole-2,3-dione and Related Isatin Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic potential of the isatin scaffold, with a focus on providing a comparative context for the uncharacterized 4,7-dimethyl-1H-indole-2,3-dione.

However, the parent compound, isatin (1H-indole-2,3-dione), and its extensive library of derivatives are well-established as a promising class of anticancer agents.[1] These compounds have demonstrated a broad spectrum of activity against various cancer types, including breast, colon, lung, and leukemia. The anticancer efficacy of isatin derivatives is largely attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[1]

This guide provides a comparative overview of the cytotoxic potential of the isatin scaffold by presenting data from various structurally related derivatives. This information can serve as a valuable reference for researchers interested in the potential of this compound and guide future investigations into its biological activity.

Quantitative Cytotoxicity Data of Isatin Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of several isatin derivatives against a range of human cancer cell lines, offering a quantitative comparison of their cytotoxic effects.

Table 1: Cytotoxicity of Isatin Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)
Multi-substituted Isatin Derivative (4l)K562Leukemia1.75
HepG2Hepatocellular Carcinoma3.20
HT-29Colon Carcinoma4.17
Isatin-based VEGFR-2 Inhibitor (13)Caco-2Colon Carcinoma9.3
Isatin-based VEGFR-2 Inhibitor (14)Caco-2Colon Carcinoma5.7
5-(2-carboxyethenyl)isatin derivative (24a)Colon Cancer CellsColon Cancer13.1
5-(2-carboxyethenyl)isatin derivative (24b)Colon Cancer CellsColon Cancer10.9
Isatin-triazole hydrazone (V)Breast & Prostate Cancer CellsBreast & Prostate Cancer~1-5 (Tubulin Inhibition)

Data sourced from a comparative guide on isatin derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic potential of isatin derivatives.

Cell Viability and Cytotoxicity Assays

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isatin derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of a compound like this compound and a representative signaling pathway often modulated by isatin derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis

Caption: Experimental workflow for the biological evaluation of a novel compound.

signaling_pathway isatin Isatin Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) isatin->rtk Inhibition caspases Caspase Activation isatin->caspases Activation pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspases->apoptosis

Caption: A representative signaling pathway modulated by isatin derivatives.

References

Benchmarking 4,7-dimethyl-1H-indole-2,3-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of 4,7-dimethyl-1H-indole-2,3-dione against standard compounds in key therapeutic areas. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes performance data from structurally related methylated isatin derivatives as a surrogate for preliminary comparison.

The isatin (1H-indole-2,3-dione) scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of methyl groups on the aromatic ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological efficacy and target specificity. This guide focuses on the potential anticancer and antibacterial activities of this compound, benchmarked against established therapeutic agents.

In Vitro Anticancer Activity

Isatin derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis through pathways such as caspase activation and disruption of mitochondrial membrane potential.

Hypothetical Signaling Pathway for Isatin-Induced Apoptosis

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Isatin_Derivative 4,7-dimethyl-1H- indole-2,3-dione ROS ↑ Reactive Oxygen Species (ROS) Isatin_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential signaling pathway for isatin-induced apoptosis.
Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methylated isatin derivatives against different cancer cell lines, alongside standard chemotherapeutic agents. It is important to note that these values are for comparative purposes and the activity of this compound needs to be experimentally determined.

Compound/DrugCancer Cell LineIC50 (µM)Reference
5-Methylisatin derivativeMCF-7 (Breast)4-13[1][2]
5-Methylisatin derivativeMDA-MB-231 (Breast)4-13[1][2]
Isatin-pyrazole hybrid (with 5-methylisatin)H1299 (Lung)0.01[3]
Isatin-pyrazole hybrid (with 5-methylisatin)U87 (Glioblastoma)0.38[3]
Doxorubicin (Standard) MCF-7 (Breast)~7.30[4]
5-Fluorouracil (Standard) MCF-7 (Breast)~5.0[1]

In Vitro Antibacterial Activity

Substituted isatins have demonstrated promising activity against a range of bacterial pathogens, including drug-resistant strains. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Comparative Antibacterial Data

The table below presents the minimum inhibitory concentration (MIC) values for various substituted isatin derivatives against common bacterial strains, compared with standard antibiotics.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
5-Bromo-7-methylisatin derivativeS. aureus≤ 1.56[5]
5-Bromo-7-methylisatin derivativeB. subtilis≤ 1.56[5]
Isatin-1,2,4-triazole hybridS. aureus8[5]
Isatin-1,2,4-triazole hybridB. subtilis16[5]
Gentamicin (Standard) S. aureus0.25-2[6]
Amoxicillin (Standard) S. aureus0.25-1[7]
Amoxicillin (Standard) E. coli4-8[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cells.

G Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of test compound Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Workflow for a typical MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a standard drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound and a standard antibiotic are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data for this compound is not yet widely available, the existing literature on related methylated isatin derivatives suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antibacterial research. The data presented in this guide, derived from close structural analogs, provides a valuable preliminary benchmark. It is imperative that the biological activities of this compound are empirically determined to validate these predictions and to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for such an evaluation.

References

Safety Operating Guide

Proper Disposal of 4,7-dimethyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of 4,7-dimethyl-1H-indole-2,3-dione, a compound utilized in various research and development applications. The following guidelines are synthesized from safety data sheets of structurally related indole compounds and general principles of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound if one is available. In the absence of a specific SDS, the precautions for similar indole-based compounds should be strictly followed. All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Data Presentation: Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Experimental Protocols: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Classification : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] This determination should be made based on its characteristics and in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]

  • Waste Segregation and Storage :

    • Do not mix this compound waste with other incompatible waste streams.

    • Store the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Container Labeling :

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include hazard warnings as appropriate (e.g., "Irritant," "Handle with Care").

  • Secure Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide the contractor with all necessary information about the waste, including its composition and any known hazards. Dispose of contents and container to an approved waste disposal plant.[2]

  • Spill and Leak Procedures :

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

    • For small spills, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable container for disposal.

    • For large spills, contain the spill and contact your EHS office or emergency response team.

    • Do not allow the material to enter drains or waterways.[1]

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Goggles - Gloves - Lab Coat C Segregate Waste: Do not mix with incompatibles A->C B Consult Compound's SDS (if available) B->C D Place in a Labeled, Sealed Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Disposal Contractor E->F G Provide Waste Information F->G H Arrange for Pickup and Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,7-dimethyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the proper handling and disposal of 4,7-dimethyl-1H-indole-2,3-dione. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to wash gloves before removal and wash hands thoroughly after handling.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesIn situations with a splash potential, a face shield should be worn in addition to goggles[3].
Body Protection Protective clothingA lab coat or chemical-resistant suit should be worn to prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used in case of inadequate ventilation or when dust formation is likely.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood with mechanical exhaust[1].

    • Confirm that a safety shower and an eyewash station are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Keep the container of this compound tightly closed when not in use[1][4].

  • Handling :

    • Avoid the formation of dust[4].

    • Do not eat, drink, or smoke in the handling area[1].

    • Avoid contact with skin, eyes, and clothing[1][4].

    • Prevent ingestion and inhalation[1][4].

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1].

    • Skin : Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1].

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2].

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

  • Waste Collection : Collect waste material in a suitable, sealed, and properly labeled container for disposal.

  • Disposal Route : Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant. Do not allow the chemical to enter drains or soil[1].

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal A Ensure Proper Ventilation (Fume Hood) B Verify Accessible Safety Shower & Eyewash Station A->B C Don Appropriate PPE B->C D Avoid Dust Formation C->D E Prevent Contact, Ingestion, & Inhalation D->E F Keep Container Sealed E->F G Eye Contact: Flush with Water E->G If Exposure Occurs H Skin Contact: Wash with Soap & Water E->H If Exposure Occurs I Inhalation: Move to Fresh Air E->I If Exposure Occurs J Ingestion: Rinse Mouth E->J If Exposure Occurs K Collect in Sealed Container F->K M M G->M Seek Medical Attention H->M Seek Medical Attention I->M Seek Medical Attention J->M Seek Medical Attention L Dispose via Approved Waste Facility K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.